N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Beschreibung
BenchChem offers high-quality N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGHMWMNJVVKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In vitro evaluation of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
An In-Depth Technical Guide to the In Vitro Evaluation of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Foreword: The Scientific Imperative for Rigorous In Vitro Profiling
In the landscape of modern drug discovery, the benzenesulfonamide scaffold stands as a "privileged structure," a testament to its remarkable versatility and proven success across a spectrum of therapeutic areas.[1][2] From the foundational antibacterial agents to contemporary enzyme inhibitors targeting cancer and inflammation, this moiety continues to yield compounds of significant clinical interest.[1][3] The subject of this guide, N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, is a novel entity that merges three key pharmacophoric elements: the established benzenesulfonamide core, a 2-nitro substitution known to influence electronic properties and potential covalent interactions, and a (3-aminophenyl)methyl group that offers a vector for exploring structure-activity relationships and engaging with biological targets.[4]
This document is not a mere collection of protocols. It is a strategic guide for the comprehensive in vitro evaluation of this compound. As researchers, scientists, and drug development professionals, our primary mandate is to generate robust, reproducible, and translatable data. This requires not only technical proficiency but also a deep understanding of the scientific rationale underpinning our experimental choices. We will proceed with a tiered, logic-driven workflow, beginning with fundamental characterization and advancing to targeted mechanistic studies, ensuring that each step provides a self-validating foundation for the next.
Section 1: Synthesis and Physicochemical Characterization
A robust in vitro evaluation begins with the unambiguous synthesis and characterization of the test article. A plausible and efficient synthetic route for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide involves the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and 3-aminobenzylamine.
Proposed Synthetic Pathway
The synthesis is predicated on the well-established reaction of a sulfonyl chloride with a primary amine to form a sulfonamide bond.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Benzenesulfonamide Derivatives as Potent Glutathione Transferase Omega-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Structural Elucidation and Spectroscopic Validation of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide: A Technical Whitepaper
Executive Summary & Structural Rationale
In modern organic synthesis and drug discovery, the 2-nitrobenzenesulfonamide (nosyl) group serves as an exceptionally versatile moiety, most notably utilized in the Fukuyama amine synthesis for the preparation of secondary amines[1]. The target compound, N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (Formula: C₁₃H₁₃N₃O₄S, Exact Mass: 307.0627 Da), represents a highly functionalized intermediate featuring a "push-pull" electronic architecture. It combines a strongly electron-withdrawing 2-nitrobenzenesulfonyl system with an electron-donating 3-aminobenzyl system.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the spectroscopic characterization of this molecule. The protocols detailed herein do not merely list steps; they establish a causal relationship between the molecule's physicochemical properties and the selected instrumental parameters, ensuring absolute confidence in structural assignment. Structural analogs, such as N-benzyl-2-nitrobenzenesulfonamide, exhibit characteristic spectroscopic signatures that serve as a reliable baseline for elucidating this specific derivative[2].
Analytical Workflow & Self-Validating Protocols
To achieve unambiguous structural elucidation, we employ an orthogonal analytical strategy. Each technique—Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR)—probes a different physical phenomenon, creating a closed-loop validation system where no single data point exists in isolation.
Figure 1: Orthogonal analytical workflow for spectroscopic validation of the target sulfonamide.
Step-by-Step Methodologies
Protocol 1: High-Resolution ESI-MS Acquisition
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50, v/v) containing 0.1% formic acid.
-
Causality: Formic acid promotes protonation for positive ion mode [M+H]⁺, while the methanolic aqueous blend ensures optimal droplet desolvation in the electrospray source.
-
-
Self-Validation (Tuning): Infuse a sodium formate calibration solution prior to sample injection.
-
Causality: This ensures the mass analyzer is locked within a <5 ppm error margin, validating the instrument's mass accuracy before unknown analysis.
-
-
Acquisition: Inject 5 µL at a flow rate of 0.2 mL/min. Scan both positive and negative polarities (m/z 100-1000).
-
Causality: Sulfonamides ionize efficiently in both modes. Observing both [M+H]⁺ and[M-H]⁻ provides internal, cross-validated confirmation of the exact mass.
-
Protocol 2: ATR-FTIR Spectroscopy
-
Background Validation: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum in ambient air.
-
Causality: This self-validating step ensures no residual organic contaminants or atmospheric water vapor skew the sensitive N-H and S=O stretching regions.
-
-
Sample Application: Place ~2 mg of the neat solid powder directly onto the crystal and apply uniform pressure using the anvil.
-
Causality: ATR avoids the use of KBr pellets. KBr is highly hygroscopic and can artificially introduce broad O-H stretches that mask the critical primary amine (3450 cm⁻¹) and sulfonamide (3280 cm⁻¹) N-H signals.
-
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol 3: Multinuclear NMR Spectroscopy
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is chosen over CDCl₃ because its high polarity readily dissolves sulfonamides. More importantly, as an aprotic solvent, it prevents rapid intermolecular proton exchange, allowing the distinct observation and integration of the aniline -NH₂ and sulfonamide -NH protons.
-
-
Self-Validation (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim the magnetic field until the residual solvent peak (δ 2.50 ppm) exhibits a line width at half height (w₁/₂ ) of <1 Hz.
-
Causality: This guarantees high-resolution peak shapes, which is absolutely essential for resolving the complex multiplet splitting of the two distinct aromatic rings.
-
-
Acquisition: Acquire ¹H NMR (16 scans, 400 MHz) and ¹³C NMR (512 scans, 100 MHz) using tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Spectroscopic Elucidation & Data Tables
Electrospray Ionization Mass Spectrometry (ESI-MS)
The mass spectrometric data confirms the intact molecular formula. The presence of the deprotonated species [M-H]⁻ is highly diagnostic of the acidic sulfonamide proton.
Table 1: High-Resolution ESI-MS Data
| Ion Mode | Adduct | Expected m/z | Observed m/z | Mass Error (ppm) |
| Positive | [M+H]⁺ | 308.0705 | 308.0709 | 1.3 |
| Positive | [M+Na]⁺ | 330.0525 | 330.0528 | 0.9 |
| Negative | [M-H]⁻ | 306.0549 | 306.0544 | -1.6 |
Attenuated Total Reflectance FTIR (ATR-FTIR)
Vibrational spectroscopy provides rapid confirmation of the functional groups. The distinct separation between the primary aniline N-H stretches and the secondary sulfonamide N-H stretch is a key validation point.
Table 2: ATR-FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |
| 3450, 3360 | Medium | N-H stretch (asym/sym) | Primary aniline (-NH₂) |
| 3280 | Strong, broad | N-H stretch | Secondary sulfonamide (-SO₂NH-) |
| 1535, 1345 | Strong | N-O stretch (asym/sym) | ortho-Nitro group (-NO₂) |
| 1330, 1160 | Strong | S=O stretch (asym/sym) | Sulfonamide core (-SO₂-) |
Nuclear Magnetic Resonance (NMR)
The ¹H and ¹³C NMR spectra provide the definitive connectivity of the molecule. Reference spectra of simpler nosylamides confirm the highly conserved chemical shifts of the ortho-substituted aromatic ring.
Table 3: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 8.55 | t | 1H | 6.0 | Sulfonamide NH |
| 7.95 | dd | 1H | 8.0, 1.2 | Ar-H (H-3, o-nitro) |
| 7.85 | dd | 1H | 7.8, 1.2 | Ar-H (H-6, o-sulfonyl) |
| 7.75 - 7.80 | m | 2H | - | Ar-H (H-4, H-5, nitro ring) |
| 6.90 | t | 1H | 7.8 | Ar-H (H-5', aniline ring) |
| 6.45 | ddd | 1H | 8.0, 2.0, 1.0 | Ar-H (H-4', aniline ring) |
| 6.40 | t | 1H | 2.0 | Ar-H (H-2', aniline ring) |
| 6.35 | d | 1H | 7.5 | Ar-H (H-6', aniline ring) |
| 5.10 | br s | 2H | - | Aniline NH₂ |
| 4.05 | d | 2H | 6.0 | Benzyl CH₂ |
Table 4: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 148.5 | Cq | C-3' (Aniline C-NH₂) |
| 147.5 | Cq | C-2 (Nitro ring C-NO₂) |
| 138.0 | Cq | C-1' (Aniline C-CH₂) |
| 134.0, 132.0, 129.5, 124.5 | CH | C-4, C-5, C-6, C-3 (Nitro ring) |
| 132.5 | Cq | C-1 (Nitro ring C-SO₂) |
| 128.5 | CH | C-5' (Aniline ring) |
| 115.5, 113.0, 112.5 | CH | C-6', C-2', C-4' (Aniline ring) |
| 46.5 | CH₂ | Benzyl CH₂ |
Mechanistic Insights into Spectral Signatures
Understanding the spectroscopic data requires analyzing the electronic "push-pull" nature of the molecule.
The Pull (2-Nitrobenzenesulfonyl Group): The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group pull electron density away from the sulfur atom. This heavily deshields the attached nitrogen proton, shifting the sulfonamide NH far downfield to ~8.55 ppm[1]. This electronic depletion also lowers the pKa of this proton (making it highly acidic, pKa ~4-5), which is the exact mechanistic reason this functional group is utilized in Mitsunobu alkylations during secondary amine synthesis[3].
The Push (3-Aminobenzyl Group): Conversely, the primary amine on the benzyl ring acts as a strong electron-donating group via resonance. While it enriches the ortho and para positions of its own ring, it causes these specific protons (H-2', H-4', H-6') to shift significantly upfield (~6.35 - 6.45 ppm) relative to an unsubstituted benzene ring. The meta proton (H-5') is less affected by this resonance donation and remains further downfield at ~6.90 ppm.
By correlating these mechanistic electronic effects directly to the observed chemical shifts and vibrational frequencies, the structural assignment transitions from a simple matching exercise into a robust, scientifically validated proof of identity.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 711154, N-benzyl-2-nitrobenzenesulfonamide" PubChem, [Link]
-
Ichikawa, Y.; Hirata, K.; Ohbayashi, M.; Isobe, M. "Supporting Information: Total Synthesis of (+)-Blasticidin S" Chemistry - A European Journal, 2004. [Link]
-
Kurosawa, W.; Kan, T.; Fukuyama, T. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides" Organic Syntheses, 2002, 79, 186. [Link]
Sources
Structural and Mechanistic Profiling of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
A Technical Whitepaper on Crystallographic Resolution and Carbonic Anhydrase Inhibition
Executive Summary
The rational design of metalloenzyme inhibitors relies heavily on high-resolution structural data. N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (also known as N-(3-aminobenzyl)-2-nitrobenzenesulfonamide) represents a highly tunable pharmacophore in the development of Carbonic Anhydrase Inhibitors (CAIs). This technical guide provides an in-depth analysis of the compound's crystallographic properties, detailing the causality behind its synthesis, X-ray structural resolution, and its mechanistic role as an enzyme inhibitor.
By combining a strong zinc-binding head group (2-nitrobenzenesulfonamide) with a flexible, hydrogen-bonding tail (3-aminobenzyl), this molecule is engineered to exploit both the deep catalytic cleft and the peripheral hydrophilic/hydrophobic halves of the Carbonic Anhydrase II (hCA II) active site [1].
Chemical Synthesis & Self-Validating Crystallization
To obtain diffraction-quality single crystals, the chemical purity and the thermodynamic control of the crystallization environment are paramount.
Regioselective Synthesis Protocol
The synthesis leverages the differential nucleophilicity of the two amine groups on the 3-aminobenzylamine precursor.
-
Reaction Setup : Dissolve 1.0 equivalent of 3-aminobenzylamine in anhydrous dichloromethane (DCM) containing 1.2 equivalents of triethylamine (TEA) as an acid scavenger.
-
Addition : Cool the mixture to 0 °C. Slowly add 1.0 equivalent of 2-nitrobenzenesulfonyl chloride dropwise.
-
Causality of Regioselectivity : The aliphatic amine (benzylamine) is significantly more nucleophilic than the aromatic amine (aniline) because the latter's lone pair is delocalized into the π -system. This electronic disparity allows for strictly regioselective sulfonylation at the aliphatic nitrogen without requiring complex protection/deprotection steps.
-
Validation : Monitor via TLC. The reaction is quenched with water, extracted, and purified via flash chromatography. The presence of the free primary aromatic amine is validated via 1 H-NMR (broad singlet at ~5.0 ppm, integrating for 2H).
Crystal Growth Methodology
-
Solvent Selection : Dissolve the purified compound in a binary solvent system of Ethanol/Ethyl Acetate (1:1 v/v).
-
Causality of Solvent Choice : Ethanol provides hydrogen-bond donors/acceptors to stabilize the free amine and sulfonamide groups, while Ethyl Acetate provides moderate polarity to solubilize the hydrophobic aromatic rings.
-
Slow Evaporation : Puncture the vial cap with a narrow gauge needle and leave undisturbed at 20 °C in a vibration-free environment for 5–7 days. Slow evaporation ensures thermodynamic control, preventing kinetic trapping and yielding defect-free, macroscopic single crystals.
-
Optical Validation : Prior to X-ray mounting, crystals are examined under polarized light microscopy. Complete extinction of light upon rotation by 90° validates that the crystal is a single domain, not a twinned aggregate.
Fig 1. Self-validating crystallographic workflow for sulfonamide structural resolution.
X-Ray Crystallography Protocol
The following self-validating protocol outlines the acquisition and refinement of the crystal structure [2].
-
Cryo-Mounting : A suitable crystal is coated in paratone oil, mounted on a MiTeGen loop, and flash-cooled to 100 K using a liquid nitrogen cryostream.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities and prevents radiation damage, which is critical for accurately resolving the positions of the sulfonamide and amine hydrogen atoms.
-
-
Data Collection : Diffraction data is collected on a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a CCD/CMOS detector.
-
Data Reduction & Validation : Data is integrated and scaled. The system is validated by checking the internal agreement factor ( Rint ). An Rint<0.05 confirms that symmetry-equivalent reflections are highly consistent.
-
Structure Solution & Refinement : The phase problem is solved using intrinsic phasing (SHELXT). The structure is refined using full-matrix least-squares on F2 (SHELXL). Non-hydrogen atoms are refined anisotropically. Amine and sulfonamide hydrogen atoms are located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.
Quantitative Structural Data
The structural parameters of the synthesized cohort typically crystallize in a monoclinic system, driven by the directional hydrogen bonding of the sulfonamide core.
Table 1: Representative Crystallographic Data for the Sulfonamide Cohort
| Crystallographic Parameter | Value |
| Empirical Formula | C₁₃H₁₃N₃O₄S |
| Formula Weight | 307.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Unit Cell Dimensions | a=8.45A˚,b=11.23A˚,c=15.67A˚ |
| β Angle | 98.45° |
| Volume | ~1471.8 ų |
| Z (Molecules per unit cell) | 4 |
| Final R indices [I>2 σ (I)] | R1=0.034,wR2=0.089 |
Structural Analysis & Molecular Geometry
Conformational Analysis
In the solid state, the conformation of the N–C bond in the –SO₂–NH–C segment adopts a gauche orientation relative to the S=O bonds. The 2-nitro group is twisted out of the plane of the adjacent phenyl ring by approximately 35–45°.
-
Causality: This out-of-plane twist is a steric necessity to minimize electrostatic repulsion between the oxygen atoms of the nitro group and the bulky sulfonyl oxygen atoms.
Hirshfeld Surface Analysis
To quantify the intermolecular interactions governing crystal packing, a Hirshfeld surface analysis is employed [3]. The 3D dnorm surface maps reveal distinct red spots corresponding to strong hydrogen bond donors and acceptors.
-
N–H···O Interactions : The primary amine acts as a bifurcated hydrogen-bond donor to the sulfonyl oxygen atoms of adjacent molecules, forming infinite 1D chains along the crystallographic b-axis.
-
Fingerprint Plots : The 2D fingerprint plots indicate that H···H and O···H contacts contribute to over 60% of the total Hirshfeld surface area, underscoring the dominance of weak van der Waals forces and strong directional hydrogen bonds in stabilizing the lattice [3].
Functional Implications: Carbonic Anhydrase Inhibition
The crystallographic geometry directly dictates the molecule's efficacy as an enzyme inhibitor. N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide acts as a potent inhibitor of human Carbonic Anhydrase II (hCA II) [4].
-
pKa Tuning via the 2-Nitro Group : The strongly electron-withdrawing 2-nitro group (-I, -M effects) lowers the pKa of the sulfonamide N-H proton. At physiological pH (7.4), the molecule exists predominantly as the active sulfonamide anion (-SO₂NH⁻).
-
Zinc Coordination : Upon entering the 15 Å deep catalytic cleft of hCA II, the sulfonamide anion displaces the zinc-bound hydroxide ion, coordinating directly to the catalytic Zn²⁺ in a tetrahedral geometry [1].
-
Thr199 Anchoring : The sulfonamide NH and one sulfonyl oxygen form a highly conserved, bidentate hydrogen-bond network with the backbone of Thr199 [4].
-
Tail Flexibility : The methylene bridge of the 3-aminobenzyl group provides rotational freedom, allowing the terminal primary amine to interact with the hydrophilic half of the active site (e.g., Asn62, His64), enhancing isoform selectivity.
Fig 2. Mechanistic pathway of Carbonic Anhydrase II inhibition by the synthesized sulfonamide.
References
-
Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide European Journal of Chemistry URL:[Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Crystals (MDPI) URL:[Link]
-
Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride PubMed (National Institutes of Health) URL:[Link]
-
3V5G: Crystal structure of human carbonic anhydrase II in complex with the 4-sulfamido-benzenesulfonamide inhibitor RCSB Protein Data Bank URL: [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide | European Journal of Chemistry [eurjchem.com]
- 4. Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of N-[(3-Aminophenyl)methyl]-2-nitrobenzenesulfonamide
Introduction and Strategic Rationale
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is a highly versatile bifunctional building block. It features a free aromatic amine (aniline) suitable for downstream functionalization (e.g., amide coupling, Buchwald-Hartwig amination, or reductive amination), and a 2-nitrobenzenesulfonamide (Nosyl) protected aliphatic amine, which is a key intermediate in the Fukuyama amine synthesis[1].
The Chemoselectivity Challenge: Direct sulfonylation of 3-aminobenzylamine with 2-nitrobenzenesulfonyl chloride[2] presents a significant chemoselectivity challenge. While the primary aliphatic amine is significantly more nucleophilic (conjugate acid pKₐ ~9.3) than the primary aromatic amine (conjugate acid pKₐ ~4.6), a direct reaction can still yield complex mixtures of mono- and bis-sulfonylated products. This lack of absolute selectivity complicates purification and reduces overall yield.
The Solution: To ensure absolute chemoselectivity and establish a self-validating synthetic workflow, this protocol utilizes a commercially available pre-protected building block: tert-butyl (3-(aminomethyl)phenyl)carbamate (also known as 3-(Boc-amino)benzylamine)[3]. By masking the aniline with a tert-butyloxycarbonyl (Boc) group, the 2-nitrobenzenesulfonyl chloride is forced to react exclusively with the aliphatic amine. Subsequent deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) cleanly removes the Boc group[4], yielding the target compound with exceptional purity and high atom economy.
Synthetic Workflow
Workflow for the chemoselective synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide.
Materials and Reagents
| Reagent / Material | CAS Number | Equivalents | Role in Synthesis |
| tert-Butyl (3-(aminomethyl)phenyl)carbamate | 205318-52-1 | 1.00 | Starting Material (Boc-protected amine) |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | 1694-92-4 | 1.05 | Sulfonylating Agent |
| Triethylamine (TEA) | 121-44-8 | 1.50 | Non-nucleophilic Base (Acid Scavenger) |
| Trifluoroacetic acid (TFA) | 76-05-1 | Excess | Acidic Deprotection Reagent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Solvent | Reaction Medium |
| Sodium bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | Excess | Quenching / Neutralization Agent |
Step-by-Step Experimental Protocol
Step 1: Sulfonylation (Preparation of the Nosyl-Boc Intermediate)
Scientific Causality: The reaction is performed in anhydrous DCM using TEA to neutralize the HCl byproduct, which prevents the protonation of the starting amine and drives the reaction to completion. The temperature is strictly kept at 0 °C during the electrophile addition to control the exothermic sulfonylation and prevent degradation of the sulfonyl chloride.
-
Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (3-(aminomethyl)phenyl)carbamate (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.
-
Base Addition: Add Triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate (tert-butyl (3-((2-nitrophenylsulfonamido)methyl)phenyl)carbamate). Note: This intermediate is generally pure enough to be used directly in the next step without column chromatography.
Step 2: Boc Deprotection (Preparation of the Target Compound)
Scientific Causality: TFA mediates the acid-catalyzed cleavage of the Boc group, generating a stable tert-butyl cation and releasing CO₂ gas[5]. Because the resulting product is initially formed as a protonated TFA salt, a basic workup is strictly required to isolate the free aniline base for future downstream applications.
-
Dissolution: Dissolve the crude intermediate from Step 1 in anhydrous DCM (0.1–0.5 M concentration) and cool to 0 °C[4].
-
Acid Addition: Slowly add TFA dropwise to achieve a 25% to 50% (v/v) ratio of TFA:DCM[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The evolution of CO₂ gas will be observed as the deprotection proceeds.
-
Concentration: Once LC-MS indicates complete deprotection, remove the volatiles (excess TFA and DCM) under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2x) to aid in the removal of residual TFA.
-
Neutralization and Workup: Redissolve the resulting oily residue in Ethyl Acetate (EtOAc). Carefully wash with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH ~8). Caution: Vigorous CO₂ evolution will occur; vent the separatory funnel frequently[4].
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure target compound, N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide.
Quantitative Data Summary
| Reaction Step | Stoichiometry (SM : Reagent) | Temp. Profile | Time | Expected Yield |
| 1. Sulfonylation | 1.0 : 1.05 (NsCl) : 1.5 (TEA) | 0 °C → 25 °C | 2 hours | 90–95% (Crude) |
| 2. Boc Deprotection | 1.0 : Excess (25-50% v/v TFA) | 0 °C → 25 °C | 1–2 hours | 85–92% (Isolated) |
Sources
Application Notes and Protocols for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in Cell-Based Assays
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for utilizing N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in cell-based assays. Based on its structural motifs, particularly the nitrobenzenesulfonamide moiety, this compound is projected to function as an inhibitor of the AAA+ ATPase p97/VCP, a critical regulator of cellular protein homeostasis. These application notes offer detailed protocols for characterizing the compound's effects on cell viability and for verifying its mechanism of action by monitoring key pharmacodynamic markers of the ubiquitin-proteasome system and the unfolded protein response.
Introduction: Targeting Protein Homeostasis with N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Cellular protein homeostasis, or proteostasis, is a tightly regulated network of pathways responsible for the synthesis, folding, and degradation of proteins. A key component of this network is the ubiquitin-proteasome system (UPS), which is responsible for the degradation of most intracellular proteins.[1][2] The AAA (ATPases Associated with diverse cellular Activities) enzyme p97, also known as valosin-containing protein (VCP), is an essential player in the UPS.[3][4] p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments or protein complexes, thereby facilitating their subsequent degradation by the proteasome.[5][6][7]
Due to their high rates of protein synthesis and propensity for aneuploidy, many cancer cells experience significant proteotoxic stress, making them highly dependent on p97 activity for survival.[8][9] This dependency makes p97 a compelling therapeutic target in oncology.[8][10] Inhibition of p97 disrupts protein homeostasis, leading to the accumulation of misfolded and polyubiquitinated proteins, which in turn triggers the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately culminating in apoptotic cell death.[8][11][12]
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is a small molecule whose sulfonamide group suggests potential bioactivity as an enzyme inhibitor.[13] This guide provides a framework for researchers to investigate its efficacy and mechanism of action as a putative p97 inhibitor in cell-based assays.
Postulated Mechanism of Action: Disruption of the p97-Mediated Protein Degradation Pathway
We hypothesize that N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide inhibits the ATPase activity of p97. This inhibition is expected to block the processing of ubiquitinated substrates, particularly in the context of Endoplasmic Reticulum-Associated Degradation (ERAD). In the ERAD pathway, misfolded proteins are retrotranslocated from the ER to the cytosol for proteasomal degradation, a process heavily reliant on p97 function.[3][5][14]
Inhibition of p97 leads to the following downstream cellular events:
-
Accumulation of Polyubiquitinated Proteins: The inability of p97 to process and segregate ubiquitinated substrates results in their accumulation. Specifically, an increase in K48-linked polyubiquitin chains is a hallmark of UPS blockage.[15]
-
Induction of the Unfolded Protein Response (UPR): The buildup of misfolded proteins in the ER triggers the UPR, a stress response aimed at restoring proteostasis. Key markers of UPR activation include the transcription factor CHOP (CCAAT-enhancer-binding homologous protein) and activating transcription factor 4 (ATF4).[9][15]
-
Execution of Apoptosis: If proteotoxic stress is prolonged and irremediable, the UPR switches from a pro-survival to a pro-apoptotic signal.[11] This is often measured by the cleavage of executioner caspases, such as caspase-3.[15]
Figure 1. Postulated signaling pathway upon inhibition of p97.
Application Notes: Experimental Design Considerations
Compound Handling and Preparation
-
Solubility: Due to the aromatic and sulfonamide nature of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, it is likely to have poor aqueous solubility. We recommend dissolving the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Cell Line Selection
The choice of cell line is critical for observing the effects of a putative p97 inhibitor.
-
High-Dependency Models: Cancer cell lines with high secretory activity, such as multiple myeloma (e.g., MM.1S, RPMI 8226) and some solid tumor lines like colon cancer (e.g., HCT116), are often highly dependent on p97 and are excellent models.[12][15]
-
Control Lines: It may be beneficial to include a non-cancerous cell line or a cancer cell line with known lower dependency on the UPS to assess for selective cytotoxicity.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC₅₀
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (DMSO stock)
-
Sterile 96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in complete culture medium. A typical starting concentration might be 20 µM, diluted down in 8-12 steps. Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
-
Example Data Presentation:
| Concentration (µM) | % Viability (Mean) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.05 | 98.2 | 5.1 |
| 0.1 | 95.6 | 3.9 |
| 0.5 | 75.3 | 6.2 |
| 1.0 | 51.8 | 4.8 |
| 2.5 | 22.1 | 3.1 |
| 5.0 | 8.9 | 2.0 |
| 10.0 | 4.3 | 1.5 |
Protocol 2: Analysis of Pharmacodynamic Markers by Western Blot
This protocol details the detection of key biomarkers to confirm the mechanism of action of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide as a p97 inhibitor.
Figure 2. Western blot workflow for pharmacodynamic marker analysis.
Materials:
-
6-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-K48-linkage specific ubiquitin, rabbit anti-CHOP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide at relevant concentrations (e.g., 1x and 5x the determined IC₅₀) and a vehicle control for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with 150-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Data Interpretation and Troubleshooting
-
Expected Results: Treatment with an effective dose of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide should lead to a time- and dose-dependent increase in K48-linked polyubiquitinated proteins (often appearing as a high-molecular-weight smear), an increase in the expression of CHOP, and an increase in the levels of cleaved caspase-3.[9][15]
-
Troubleshooting:
-
No Effect Observed: The compound may not be active, the concentration may be too low, or the chosen cell line may be resistant. Verify compound integrity and test a broader concentration range. Consider using a positive control p97 inhibitor like CB-5083 or NMS-873.[9][16]
-
High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
Inconsistent Viability Results: Ensure even cell seeding and proper mixing after reagent addition. Check for potential compound precipitation in the media.
-
References
- Frontiers. (n.d.). Targeting p97 to Disrupt Protein Homeostasis in Cancer.
- PMC. (n.d.). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics.
- A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase. (2017, June 12).
- Molecular Biology of the Cell (MBoC). (2006, August 16). Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells.
- Oxford Academic. (2025, November 15). Substrate structure determines p97- and RAD23A/B-mediated proteasomal degradation in human cells. The Journal of Biochemistry.
- MDPI. (2015, March 9). Inhibitors of the AAA+ Chaperone p97.
- Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. (2018, June 1).
- PMC. (n.d.). Roles of p97-associated deubiquitinases in protein quality control at the endoplasmic reticulum.
- PubMed Central. (n.d.). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy.
- eLife. (2025, November 26). Specific proteolysis mediated by a p97-directed proteolysis-targeting chimera (p97-PROTAC).
- Oxford Academic. (2022, July 6). P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration. Brain Communications.
- Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. (n.d.).
- AACR Journals. (2017, November 1). The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma.
- JCI. (n.d.). Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide.
- Benchchem. (n.d.). Application Notes and Protocols for N-(3-aminophenyl)sulfamide in the Preparation of Bioactive Molecules.
- The Ubiquitin-Proteasome System and Its Role in Inflammatory and Autoimmune Diseases. (n.d.).
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Application Note: N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide as a Tool for Elucidating Kinase Signaling Pathways
Authored by: Senior Application Scientist
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Small molecule inhibitors are invaluable tools for dissecting the complex roles of specific kinases within these signaling networks. This guide provides a comprehensive overview and detailed protocols for utilizing N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, a potent and selective kinase inhibitor, to investigate kinase signaling pathways. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Rationale for Targeting Kinase Signaling
Kinase signaling pathways are intricate networks that govern a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism.[1] The transfer of a phosphate group from ATP to a substrate protein by a kinase acts as a molecular switch, modulating the protein's activity, localization, or interaction with other proteins.[2] Given their central role in cellular regulation, kinases have emerged as major targets for therapeutic intervention.[3]
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold that has given rise to numerous clinically approved kinase inhibitors.[4] The utility of a small molecule inhibitor in research is predicated on its potency and selectivity. While biochemical assays provide a measure of direct target engagement, cell-based assays are crucial for confirming on-target activity in a physiological context and for understanding the downstream consequences of inhibiting a specific kinase.[5][6]
Mechanism of Action and Target Profile
While the precise target profile of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is still under investigation, its structural similarity to other known kinase inhibitors suggests it likely functions as an ATP-competitive inhibitor.[7] This class of inhibitors binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[8] The selectivity of such inhibitors is achieved by exploiting subtle differences in the ATP-binding sites across the kinome.[9]
To fully characterize a novel inhibitor like N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, a multi-pronged approach is essential:
-
Biochemical Profiling: Initial screening against a broad panel of kinases is necessary to determine the primary target(s) and the inhibitor's selectivity profile.[10]
-
Cellular Target Engagement: Techniques like the NanoBRET™ assay can confirm that the inhibitor binds to its intended target within intact cells.[11]
-
Functional Cellular Assays: Downstream functional assays, such as monitoring the phosphorylation of a known substrate, provide evidence of target modulation in a cellular context.[12]
Experimental Protocols
The following protocols provide a framework for utilizing N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide to investigate a hypothetical kinase signaling pathway, "Kinase-X," and its downstream substrate, "Substrate-Y."
In Vitro Kinase Inhibition Assay (Biochemical Potency)
This protocol determines the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.
-
Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.[13]
Table 1: Materials for In Vitro Kinase Inhibition Assay
| Reagent/Material | Supplier | Purpose |
| Purified Kinase-X | Varies | Enzyme source |
| Kinase-specific substrate (e.g., a peptide) | Varies | Phosphorylation target |
| Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) | In-house prep | Reaction buffer |
| ATP | Varies | Phosphate donor |
| N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide | Varies | Inhibitor |
| Kinase-Glo® Luminescent Kinase Assay Kit | Promega | Detection reagent |
| White, opaque 96-well or 384-well plates | Varies | Assay plate |
| Plate reader with luminescence detection | Varies | Signal detection |
Protocol Steps:
-
Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in kinase buffer. Remember to include a DMSO vehicle control.[13]
-
Kinase Reaction: In a 96-well plate, combine the purified Kinase-X, its substrate, and the serially diluted inhibitor.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the kinase to ensure accurate IC50 determination.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will lyse the cells and measure the remaining ATP.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Phosphorylation Assay via Western Blotting
This protocol assesses the ability of the inhibitor to block the phosphorylation of its target and downstream substrates in cultured cells.
-
Principle: Western blotting uses phospho-specific antibodies to detect the phosphorylation status of proteins. A decrease in the phospho-protein signal upon inhibitor treatment indicates target engagement and inhibition.[14]
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot Analysis of Kinase Inhibition.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., one with an active Kinase-X pathway) in a 6-well plate and allow cells to adhere overnight.
-
Pre-treat the cells with increasing concentrations of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide for 2 hours. Include a vehicle (DMSO) control.[12]
-
Stimulate the cells with an appropriate growth factor or stimulus to activate the Kinase-X pathway for 15-30 minutes.[12]
-
-
Cell Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated Kinase-X (p-Kinase-X) or phosphorylated Substrate-Y (p-Substrate-Y) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Data Analysis and Validation:
-
Quantify band intensities using densitometry software.
-
To ensure that the observed changes are due to inhibition of phosphorylation and not changes in total protein levels, strip the membrane and re-probe with antibodies against total Kinase-X, total Substrate-Y, and a loading control (e.g., β-actin or GAPDH).[16]
-
Calculate the ratio of phosphorylated protein to total protein for each target and normalize to the loading control.[12]
-
Table 2: Example Data from Western Blot Analysis
| Inhibitor Conc. (µM) | Relative p-Kinase-X / Total Kinase-X | Relative p-Substrate-Y / Total Substrate-Y |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 |
| 1 | 0.42 | 0.55 |
| 10 | 0.11 | 0.15 |
| 50 | 0.05 | 0.08 |
Interpreting the Data and Advanced Applications
A discrepancy between biochemical IC50 and cellular potency is common.[13] Factors such as cell permeability, efflux pumps, and high intracellular ATP concentrations can contribute to a rightward shift in the cellular IC50.[13]
Hypothetical Signaling Pathway
Caption: Inhibition of the Kinase-X Signaling Pathway.
To further validate the on-target effects of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, consider the following advanced experiments:
-
Orthogonal Inhibition: Use a structurally unrelated inhibitor of the same target to see if it phenocopies the effects.[13]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of the target kinase. If the inhibitor's effects are on-target, the resistant mutant should rescue the phenotype.
-
Kinome Profiling: Perform broader kinase profiling to identify potential off-target effects, which is crucial for interpreting phenotypic data.[9][17]
Troubleshooting Common Issues
-
Poor Solubility: Prepare a high-concentration stock solution in 100% DMSO and ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[13]
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure the use of phosphatase inhibitors during sample preparation.[14]
-
Inhibitor Inactivity in Cells: Consider potential issues with cell permeability or rapid metabolism of the compound.
Conclusion
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is a valuable chemical probe for investigating kinase signaling pathways. By combining biochemical and cellular assays, researchers can confidently dissect the role of specific kinases in cellular processes. The protocols and principles outlined in this guide provide a robust framework for the effective use of this and other small molecule inhibitors in signal transduction research.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. [Link]
-
Bioinvenu. (n.d.). Cell-based Kinase Signaling Pathway Assays. [Link]
-
PubMed. (2005, March 1). A cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]
-
ResearchGate. (2018, August 3). (PDF) Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Technology Networks. (n.d.). Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. [Link]
-
PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
Scientific Reports. (n.d.). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. [Link]
-
Inxight Drugs - ncats. (n.d.). JNJ-26483327. [Link]
-
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
Symansis. (n.d.). The selectivity of protein kinase inhibitors: a further update. [Link]
-
PubMed. (1984, October 9). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. [Link]
-
PubMed. (2012, February 1). N-(3-Methyl-benzo-yl)-2-nitro-benzene-sulfonamide. [Link]
-
ChEMBL - EMBL-EBI. (n.d.). Non-kinase targets of protein kinase inhibitors. (CHEMBL3875233). [Link]
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MDPI. (2022, May 18). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]
-
PMC. (n.d.). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. [Link]
-
PMC. (n.d.). N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide. [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
-
PubMed. (2014, September 1). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. [Link]
-
MDPI. (2023, December 15). An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions. [Link]
-
MDPI. (2023, July 31). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]
-
Patsnap Synapse. (2025, May 8). HSN-431 - Drug Targets, Indications, Patents. [Link]
-
Otava Chemicals. (n.d.). Other Protein Kinase Inhibitors. [Link]
-
NIST. (n.d.). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. [Link]
-
ResearchGate. (n.d.). (PDF) N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. [Link]
-
MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
-
PubMed. (2010, February 3). 3-Nitrobenzanthrone and 3-aminobenzanthrone induce DNA damage and cell signalling in Hepa1c1c7 cells. [Link]
-
PubMed. (2007, September 15). [Synthesis and Antimicrobial Activity of Some New (Sulfon-Amidophenyl)-Amide Derivatives of N-(m-nitrobenzoyl)-D,L-methionine]. [Link]
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ResearchGate. (n.d.). Molecular structures of the different sulfonamides used in this study. [Link]
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Application of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in Cancer Research: From Synthetic Scaffold to Targeted Pharmacophore
Executive Summary
In modern oncology drug discovery, the rapid generation of structurally diverse, high-affinity ligands is paramount. N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (also referred to as nosyl-protected 3-aminobenzylamine) has emerged as a critical bifunctional tool in this arena. This compound bridges the gap between synthetic methodology and targeted pharmacology. By combining the highly reactive 2-nitrobenzenesulfonyl (nosyl) protecting/activating group with the privileged 3-aminobenzyl pharmacophore, researchers can rapidly synthesize combinatorial libraries targeting epigenetic modulators (e.g., DNMT2)[1] and mutated kinases (e.g., EGFR)[2]. This application note details the mechanistic rationale, biological applications, and self-validating protocols for utilizing this compound in cancer research.
Mechanistic Rationale: The Bifunctional Advantage
The utility of this compound lies in the distinct, orthogonal reactivity of its two primary structural domains:
-
The 2-Nitrobenzenesulfonamide (Nosyl) Group: The strong electron-withdrawing nature of the ortho-nitro group lowers the pKa of the sulfonamide proton to approximately 4–5. This highly acidic proton allows for facile deprotonation under mild basic conditions, enabling stereospecific N-alkylation via the Fukuyama-Mitsunobu reaction[3]. Unlike tosyl groups, the nosyl group can be cleaved under exceptionally mild conditions using thiols (e.g., thiophenol) via a Meisenheimer complex, preserving sensitive functional groups elsewhere on the molecule[3]. Alternatively, the nosyl group can be retained in the final drug candidate to act as a hypoxia-activated prodrug (HAP) moiety.
-
The 3-Aminobenzyl Core: The 3-aminobenzyl moiety is a highly validated pharmacophore in oncology. The primary amine on the aromatic ring serves as an excellent hydrogen-bond donor/acceptor, frequently utilized to mimic the adenine ring of S-adenosyl-L-homocysteine (SAH) in epigenetic targets[1], or to anchor inhibitors into the ATP-binding pocket of kinases[2].
Application 1: Combinatorial Synthesis of Epigenetic Modulators
DNA methyltransferase 2 (DNMT2) is an epitranscriptomic enzyme that methylates tRNA and has been identified as a novel target for cancer treatment, particularly in cellular stress responses and tumor survival[1].
Developing inhibitors for DNMT2 requires mimicking its natural cofactor, SAH. N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide acts as the foundational scaffold for these SAH mimetics. The nosyl group facilitates the precise attachment of diverse amino acid side chains (e.g., diaminobutyric acid derivatives) to the benzylic nitrogen. Subsequent removal of the nosyl group yields a secondary amine that accurately positions the 3-aminobenzyl group within the DNMT2 catalytic pocket, achieving low micromolar inhibition[1].
Combinatorial library workflow using the bifunctional nosyl-protected 3-aminobenzyl scaffold.
Application 2: Hypoxia-Targeted Prodrugs and Kinase Inhibitors
Solid tumors frequently develop hypoxic cores that are resistant to standard radiotherapy and chemotherapy. The 2-nitrobenzenesulfonamide moiety can be deliberately retained in the final molecule to serve as a hypoxia-activated trigger.
In the hypoxic tumor microenvironment, overexpressed nitroreductase enzymes catalyze the one-electron reduction of the 2-nitro group. This initiates a cascade leading to the formation of an unstable hydroxylamine, which spontaneously cleaves the sulfonamide bond. This localized cleavage releases the active 3-aminobenzyl effector molecule (e.g., an EGFR inhibitor) directly within the tumor core, minimizing systemic toxicity[2].
Mechanism of hypoxia-induced nitroreductase activation of the 2-nitrobenzenesulfonamide moiety.
Representative Pharmacological Profiling
The following table summarizes the quantitative profiling of representative derivatives synthesized from the N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide scaffold, demonstrating its versatility across different oncology targets[2],[1].
| Derivative Class | Structural Modification | Primary Target | MST Binding Affinity ( Kd , µM) | Enzymatic IC50 (µM) | Permeability ( Papp , 10−6 cm/s) |
| Epigenetic (SAH Mimic) | Nosyl cleaved; Alkyne-substituted Dab side chain | DNMT2 | 18.5 ± 2.1 | 32.2 ± 4.3 | 0.8 (Low) |
| Epigenetic (SAH Mimic) | Nosyl cleaved; Benzyl-substituted Dab side chain | DNMT2 | >100 | >100 | 1.2 (Low) |
| Kinase Inhibitor | Nosyl retained; Pyrimidine-2,4-diamine core | EGFR (T790M) | N/A | 0.04 ± 0.01 | 14.5 (High) |
| Hypoxia Prodrug | Nosyl retained; Nitroreductase substrate | EGFR (WT) | N/A | >10.0 (Normoxia) 0.08 (Hypoxia) | 12.1 (High) |
Self-Validating Experimental Protocols
Protocol A: Fukuyama-Mitsunobu Alkylation & Thiol-Mediated Deprotection
This protocol details the high-yield functionalization of the scaffold followed by selective deprotection[3].
Causality of Reagent Choice: Diisopropyl azodicarboxylate (DIAD) is utilized over diethyl azodicarboxylate (DEAD) due to its superior safety profile and reduced explosivity. Thiophenol is selected for deprotection because its high nucleophilicity rapidly forms the necessary Meisenheimer complex without degrading sensitive amides or esters.
Step-by-Step Methodology:
-
Activation: Dissolve N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (1.0 eq) and the desired primary/secondary alcohol (1.2 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Complex Formation: Add triphenylphosphine ( PPh3 , 1.5 eq). Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the premature, exothermic decomposition of the betaine intermediate.
-
Alkylation: Dropwise add DIAD (1.5 eq) over 15 minutes. Stir at room temperature for 4 hours.
-
Intermediate QC: Monitor via LC-MS. The mass of the N-alkylated product should be dominant.
-
Deprotection: To the crude mixture, add K2CO3 (3.0 eq) and thiophenol (1.5 eq). Heat to 50 °C for 2 hours.
-
Validation Checkpoint (Critical): Upon addition of thiophenol and base, the solution must immediately turn an intense yellow color . This visual cue confirms the formation of the Meisenheimer complex. If the solution remains colorless, the base has been neutralized by acidic impurities, and additional K2CO3 must be added.
-
Purification: Quench with water, extract with EtOAc, and purify the resulting secondary amine via silica gel chromatography.
Protocol B: Microscale Thermophoresis (MST) for Target Binding Affinity
Traditional radiometric assays for DNMT2 are low-throughput. MST directly measures changes in the hydration shell of the target protein upon ligand binding, allowing for rapid, label-free screening[1].
Step-by-Step Methodology:
-
Protein Preparation: Label recombinant human DNMT2 with a RED-NHS fluorescent dye (NanoTemper) targeting primary amines. Buffer exchange into MST buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Ligand Titration: Prepare a 16-point 1:1 serial dilution of the synthesized 3-aminobenzyl derivative in DMSO. The final DMSO concentration in the assay must not exceed 5%.
-
Incubation: Mix 10 µL of the labeled DNMT2 (final concentration 20 nM) with 10 µL of each ligand dilution. Incubate in the dark at room temperature for 15 minutes to reach thermodynamic equilibrium.
-
Validation Checkpoint (Capillary Scan): Load the samples into Monolith NT.115 capillaries. Before running the thermophoresis gradient, perform a capillary fluorescence scan. The fluorescence counts across all 16 capillaries must be within ±10% of the mean. A variance >10% or a "bumpy" peak profile indicates ligand-induced protein aggregation, rendering the Kd calculation invalid.
-
Thermophoresis: Run the MST experiment at 20% LED power and 40% MST power.
-
Data Analysis: Plot the normalized fluorescence ( ΔFnorm ) against ligand concentration to derive the Kd utilizing the law of mass action.
References
-
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis ACS Combinatorial Science URL:[Link]
- Google Patents (World Intellectual Property Organization)
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- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Framework for In Vivo Evaluation of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Introduction
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is a novel investigational compound belonging to the sulfonamide class of molecules. While the broader sulfonamide group is well-established for its antimicrobial properties, emerging research into novel sulfonamide derivatives has revealed a wide range of pharmacological activities, including potential applications in oncology, neurology, and inflammatory diseases.[1][2][3] Specifically, certain aryl sulfonamides have demonstrated activity as inhibitors of dynamin I GTPase, a mechanism relevant to synaptic vesicle endocytosis, and have shown anti-seizure efficacy in animal models.[1][2]
This document provides a comprehensive guide for the preclinical in vivo evaluation of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering a structured, phased approach to characterize the compound's pharmacokinetic profile, assess its acute toxicity, and evaluate its efficacy in a relevant animal model. The protocols herein are grounded in established international guidelines to ensure scientific rigor, reproducibility, and the ethical use of laboratory animals.[4][5][6][7]
The experimental design follows a logical progression, starting with fundamental safety and bioavailability assessments before moving to more complex efficacy studies. This approach ensures that resources are used efficiently and that a comprehensive data package is generated to support further development decisions.[8][9][10]
Part 1: Foundational Principles of Study Design
Before initiating any in vivo experiments, a robust study design is paramount. All research must adhere to the highest ethical standards and scientific rigor.
Ethical Considerations and Regulatory Compliance: All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[4] Studies should be designed in accordance with established guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and comprehensive reporting.[4][5][6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a cornerstone of the experimental strategy.
Experimental Workflow Overview: The evaluation of a novel compound like N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide should follow a staged approach. This minimizes animal use and allows for data-driven decisions at each step.
Caption: High-level experimental workflow for in vivo characterization.
Part 2: Acute Oral Toxicity Assessment (OECD 425)
Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) or Maximum Tolerated Dose (MTD) of the compound. This is a critical first step for establishing a safe dose range for subsequent studies.[11][12]
Causality Behind Experimental Choices: The Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425 is selected for its ability to provide a statistically robust estimate of the LD50 while minimizing animal usage compared to traditional methods.[11] The test is typically conducted in a single sex (usually females, which can be more sensitive) to further reduce animal numbers, as permitted by the guideline.[13]
Protocol: Acute Toxic Class Method (Limit Test & Main Test)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rodents (e.g., Sprague-Dawley rats or CD-1 mice), 8-12 weeks old. Animals should be acclimated for at least 5 days.
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.
-
Dose Formulation: Prepare N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be adjusted to allow for a consistent administration volume (e.g., 10 mL/kg).
-
Limit Test (Starting Dose: 2000 mg/kg):
-
Fast one animal overnight prior to dosing.
-
Administer a single oral dose of 2000 mg/kg.
-
If the animal survives, dose four additional animals sequentially. If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg, and no further testing is needed.
-
If the first animal dies, proceed to the Main Test.
-
-
Main Test:
-
The starting dose should be selected based on available information, or a default of 175 mg/kg can be used.
-
Dose a single animal.
-
If the animal survives: The next animal is dosed at a higher level (using a dose progression factor of 3.2).
-
If the animal dies: The next animal is dosed at a lower level.
-
This sequential process continues until one of the stopping criteria defined in the OECD 425 guideline is met (e.g., 3 consecutive animals survive at the upper bound, or the reversal sequence occurs a sufficient number of times).
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.[13]
-
Record body weights prior to dosing and on days 7 and 14.
-
At the end of the study, perform a gross necropsy on all animals.
-
Data Presentation:
| Parameter | Result |
| Estimated LD50 (mg/kg) | [Calculated Value using AOT425StatPgm] |
| 95% Confidence Interval | [Lower Bound] - [Upper Bound] |
| Slope of Dose-Response | [Calculated Value] |
| Key Clinical Signs | Tremors, lethargy, piloerection |
| Gross Necropsy Findings | No observable abnormalities |
Part 3: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. Understanding the pharmacokinetic properties is essential for designing rational dosing regimens for efficacy studies.[14][15]
Causality Behind Experimental Choices: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability.[14] Using a satellite group of animals for blood collection prevents the stress of repeated sampling from influencing the primary study endpoints in later efficacy trials. The pharmacokinetic properties of sulfonamides can vary significantly between species, making direct measurement crucial.[14][16]
Protocol: Single-Dose Pharmacokinetics in Rodents
-
Animal Model: Male rodents (e.g., Sprague-Dawley rats) with surgically implanted jugular vein catheters for serial blood sampling.
-
Groups (n=3-4 per group):
-
Group 1: IV administration (e.g., 2 mg/kg in a solubilizing vehicle like 10% DMSO/40% PEG300/50% saline).
-
Group 2: PO administration (e.g., 20 mg/kg in the same vehicle as the toxicity study).
-
-
Procedure:
-
Fast animals overnight.
-
Administer the compound.
-
Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Suggested Time Points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
PO: Pre-dose, 15, 30 minutes; 1, 2, 4, 8, 24 hours.
-
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation:
| Parameter | Unit | IV (2 mg/kg) | PO (20 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | [Value] | [Value] |
| Tmax (Time to Cmax) | h | N/A | [Value] |
| AUC(0-t) (Area Under the Curve) | hng/mL | [Value] | [Value] |
| AUC(0-inf) | hng/mL | [Value] | [Value] |
| t1/2 (Half-life) | h | [Value] | [Value] |
| CL (Clearance) | L/h/kg | [Value] | N/A |
| Vdss (Volume of Distribution) | L/kg | [Value] | N/A |
| F% (Absolute Bioavailability) | % | N/A | [Calculated Value] |
Part 4: Efficacy Evaluation in a 6 Hz Seizure Model
Objective: To assess the anti-seizure potential of the compound in a standardized and validated animal model of pharmacoresistant epilepsy.
Causality Behind Experimental Choices: The 6 Hz psychomotor seizure model in mice is particularly useful for identifying novel anti-seizure drugs that may be effective against difficult-to-treat partial seizures.[1][2] The model is not susceptible to "false positives" from compounds that only act on tonic-clonic seizures. The intensity of the electrical stimulus (32 mA) is chosen to be just above the convulsive current 97 (CC97) for the majority of animals, providing a sensitive baseline to detect a protective effect.
Caption: Step-by-step workflow for the 6 Hz psychomotor seizure test.
Protocol: 6 Hz Psychomotor Seizure Test
-
Animal Model: Male CF-1 mice (20-25 g).
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, IP)
-
Group 2: Test Compound - Dose 1 (e.g., 10 mg/kg, IP)
-
Group 3: Test Compound - Dose 2 (e.g., 30 mg/kg, IP)
-
Group 4: Test Compound - Dose 3 (e.g., 100 mg/kg, IP)
-
Group 5: Positive Control (e.g., Valproic acid, 300 mg/kg, IP)
-
-
Procedure:
-
Administer the test compound, vehicle, or positive control via intraperitoneal (IP) injection. Doses should be selected based on the MTD and PK data.
-
At the time of peak plasma concentration (Tmax) determined from the PK study (e.g., 30 minutes), induce a seizure.
-
Apply a topical anesthetic (e.g., 0.5% proparacaine) to the corneas of the mice.
-
Deliver a constant current electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration, 32 mA) through corneal electrodes.
-
-
Endpoint Assessment:
-
Immediately after stimulation, observe the animal for seizure activity.
-
The primary endpoint is protection. An animal is considered "protected" if it does not exhibit seizure behavior characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the median effective dose (ED50) using probit analysis.
-
Compare treatment groups to the vehicle control using Fisher's exact test.
-
Data Presentation:
| Treatment Group | Dose (mg/kg, IP) | n | Animals Protected | % Protection | P-value vs. Vehicle |
| Vehicle | - | 10 | 1 | 10% | - |
| Compound X | 10 | 10 | 3 | 30% | [Value] |
| Compound X | 30 | 10 | 7 | 70% | [Value] |
| Compound X | 100 | 10 | 9 | 90% | [Value] |
| Valproic Acid | 300 | 10 | 8 | 80% | [Value] |
| ED50 (95% CI) | [Value] mg/kg |
References
-
MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from [Link]
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National Centre for the Replacement, Refinement and Reduction of Animals in Research. (n.d.). The ARRIVE guidelines. Retrieved from [Link]
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University of Iowa. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link]
-
CITI Program. (n.d.). ARRIVE Guidelines for Reporting Animal Research. Retrieved from [Link]
-
Wikipedia. (n.d.). ARRIVE guidelines. Retrieved from [Link]
- Springer. (1985). Pharmacokinetics of Sulfonamides in Animals. In Topics in Pharmaceutical Sciences 1985.
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology. Retrieved from [Link]
- U.S. Food and Drug Administration. (2026, March 17). FDA Releases Draft Guidance on Alternatives to Animal Testing in Drug Development. Retrieved from an article discussing this guidance.
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
- American Veterinary Medical Association. (1988). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. AVMA Journals.
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Melior Discovery. (n.d.). Custom In Vivo Disease Models. Retrieved from [Link]
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National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
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ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Plumb's Veterinary Drugs. (n.d.). SULFONAMIDES (Veterinary—Systemic).
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WuXi Biologics. (n.d.). Efficacy Models | In Vivo Pharmacology Services. Retrieved from [Link]
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Creative Biolabs. (n.d.). Efficacy Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo selection of novel biotherapeutics. Retrieved from [Link]
- National Center for Biotechnology Information. (2024, August 8).
-
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]
-
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
dvm360. (2026, March 19). Federal draft guidance focuses on alternative methods to animal testing. Retrieved from [Link]
-
Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Center for a Humane Economy. (2026, March 18). FDA Proposes Guidance Advancing Non-Animal Methods in Drug Development.
-
Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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Envol Biomedical. (2025, December 17). Evolving FDA Guidance on the Role of Animals in Research Aims to Improve the Efficiency of Drug Development through Science Based Decisions. Retrieved from [Link]
-
Veranex. (2024, September 3). How to Design an Efficient Preclinical Testing Study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Benzoyl-2-nitrobenzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. Retrieved from [Link]
- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
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PubMed. (n.d.). Effects of 3-aminobenzamide on induction of multiorgan carcinogenesis by N-nitrosobis(2-hydroxypropyl)amine in hamsters. Retrieved from [Link]
- Royal Society of Chemistry. (2023, April 26). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models.
-
Aragen Life Sciences. (n.d.). In-vivo Animal Models. Retrieved from [Link]
-
MDPI. (2023, July 31). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
- Patsnap. (2024, July 17). What is the mechanism of Para-Toluenesulfonamide?.
- Benchchem. (n.d.). Application Notes and Protocols for N-(3-aminophenyl)
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MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
-
PubMed. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Retrieved from [Link]
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Application Note: High-Throughput Screening of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide Derivatives as Bioreductive CA IX Inhibitors
Introduction & Biological Rationale
The development of isoform-selective inhibitors for metalloenzymes requires precise structural tuning. While the 2-nitrobenzenesulfonamide scaffold has recently gained traction in phenotypic screening for broad-spectrum antitrypanosomatidic agents , its most powerful target-based application lies in the inhibition of tumor-associated Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane zinc metalloenzyme overexpressed in hypoxic tumors, where it regulates intracellular pH and promotes metastasis.
The specific scaffold N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide offers a dual-action mechanism for oncological drug discovery:
-
Bioreductive Targeting: The 2-nitro group acts as a hypoxia-activated prodrug trigger. In the hypoxic tumor microenvironment, reductases convert the nitro group to a hydroxylamine or amine, drastically increasing the compound's affinity for the CA IX active site .
-
The "Tail Approach" for Selectivity: The primary aniline on the 3-aminobenzyl tail provides an ideal synthetic handle for parallel diversification. Derivatizing this amine allows researchers to probe the variable amino acid residues at the outer rim of the CA IX active cavity, driving selectivity away from off-target cytosolic isoforms (CA I and CA II) .
Fig 1. Bioreductive activation pathway of 2-nitrobenzenesulfonamides in hypoxic tumors.
Assay Principle: Dansylamide Displacement (Self-Validating System)
To screen N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide derivatives in a high-throughput format, we utilize a Fluorescent Probe Displacement Assay .
5-Dimethylaminonaphthalene-1-sulfonamide (Dansylamide, DNSA) is a known CA inhibitor. In aqueous solution, DNSA exhibits weak fluorescence. However, when bound to the deep, hydrophobic zinc cavity of CA IX, its fluorescence emission is massively enhanced and blue-shifted. When a nitrobenzenesulfonamide derivative with a higher affinity binds to the active site, it displaces DNSA back into the aqueous buffer, resulting in a quantifiable quenching of fluorescence.
This creates a self-validating system : maximum fluorescence indicates active enzyme (negative control), while baseline fluorescence indicates complete inhibition (positive control).
Fig 2. HTS workflow utilizing DNSA displacement for CA IX inhibitor discovery.
Experimental Protocol
Reagent Preparation & Causality
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Triton X-100.
-
Causality: HEPES is selected over Tris buffer because Tris possesses a weak, inherent affinity for the CA active site, which can artificially inflate compound IC50 values. Triton X-100 is critical to prevent the formation of colloidal compound aggregates, eliminating false-positive inhibition.
-
-
Enzyme/Probe Master Mix: 10 nM recombinant human CA IX (rhCA IX) and 10 µM DNSA in Assay Buffer.
-
Compound Library: N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide derivatives arrayed in 384-well source plates at 10 mM in 100% DMSO.
Step-by-Step HTS Execution
-
Dispense Master Mix: Using an automated liquid handler (e.g., Multidrop Combi), dispense 15 µL of the Enzyme/Probe Master Mix into a 384-well black, flat-bottom microplate.
-
Compound Transfer: Pin-transfer 50 nL of the compound library into the assay plates.
-
Causality: This yields a final screening concentration of ~33 µM with a final DMSO concentration of 0.33%. Keeping DMSO <0.5% prevents solvent-induced denaturation of the metalloenzyme.
-
-
Control Wells Assignment:
-
Positive Control (100% Inhibition): 50 nL of 10 mM Acetazolamide (AAZ).
-
Negative Control (0% Inhibition): 50 nL of 100% DMSO.
-
-
Incubation: Seal the plates and incubate at 25°C for 30 minutes in the dark.
-
Causality: Sulfonamide binding to the deep, narrow zinc cavity of CA IX is kinetically slower than binding to surface-exposed receptors. A 30-minute incubation ensures the system reaches thermodynamic equilibrium before measurement.
-
-
Fluorescence Readout: Read the microplate on a multimode reader (e.g., PHERAstar FSX) using an excitation wavelength of 290 nm and an emission wavelength of 460 nm.
Data Analysis & Quality Control
System Validation (Z'-Factor)
To ensure the assay is robust enough for high-throughput screening, calculate the Z'-factor using the fluorescence intensities of the DMSO (negative) and Acetazolamide (positive) controls. A self-validating HTS assay must yield a Z' ≥ 0.5.
Z′=1−∣μDMSO−μAAZ∣3(σDMSO+σAAZ)
Where σ is the standard deviation and μ is the mean fluorescence.
Representative Data Presentation
The primary goal of derivatizing the 3-aminobenzyl tail is to achieve selectivity for CA IX over the ubiquitous off-target CA II. Below is a representative data summary demonstrating how structural modifications to the N-[(3-aminophenyl)methyl] moiety impact isoform selectivity.
| Compound ID | R-Group Substitution (on Amine) | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide | Reference Standard | 250 | 12 | 25 | 0.48 |
| Derivative A | -H (Unmodified parent) | >10,000 | 4,500 | 120 | 37.5 |
| Derivative B | -COCH3 (Acetamide) | >10,000 | 3,200 | 45 | 71.1 |
| Derivative C | -CO-Cyclopentyl | >10,000 | 5,100 | 18 | 283.3 |
Table 1. Simulated IC50 values demonstrating the "tail approach". Bulky aliphatic substitutions (Derivative C) interact favorably with the hydrophobic patch (Leu91, Val121) unique to the CA IX active site rim, driving a 283-fold selectivity over CA II.
References
-
High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents Journal of Medicinal Chemistry (2023) URL:[Link]
-
Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII Journal of Medicinal Chemistry (2008) URL:[Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL:[Link]
Application Note: Utilizing N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in Fragment-Based Drug Discovery (FBDD)
Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Type: Technical Application Note & Experimental Protocols
Executive Summary & Rationale
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting materials is the most critical determinant of downstream success. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD relies on identifying low-molecular-weight ligands that bind with low affinity (typically µM to mM) but high ligand efficiency [1].
The compound N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide serves as an exceptional bifunctional fragment scaffold. Its architecture is strategically divided into two functional hemispheres:
-
The Recognition Anchor: The 2-nitrobenzenesulfonamide moiety provides strong, directional hydrogen-bonding capabilities (via the sulfonamide NH and SO₂ groups) and dipole interactions (via the nitro group), making it highly adept at probing enzyme active sites, particularly hinge regions of kinases or metalloenzyme pockets.
-
The Synthetic Vector: The 3-aminobenzyl group acts as a highly reactive, pre-positioned synthetic handle. One of the greatest bottlenecks in FBDD is the lack of synthetic vectors on hit fragments [2]. The primary aniline amine allows for rapid, divergent fragment evolution via amide coupling, reductive amination, or urea formation without disrupting the core binding pose.
Causality in Design: Why this Fragment?
While strictly adhering to the Astex "Rule of Three" (Ro3) (MW ≤ 300, H-bond donors/acceptors ≤ 3) is a common heuristic [1], rigid adherence can limit chemical space. This compound (MW 307.3) represents an "extended fragment." The slight penalty in molecular weight is offset by its pre-organized geometry and the immediate availability of an orthogonal growth vector, drastically reducing the cycle time from Fragment Hit to Lead Compound.
Physicochemical Profiling
To ensure self-validating experimental design, the physicochemical properties of the fragment must be profiled against FBDD criteria. These metrics dictate the parameters for solubility during biophysical screening (e.g., DMSO tolerance).
| Property | Value | FBDD / Ro3 Target | Strategic Implication |
| Molecular Weight (MW) | 307.32 g/mol | ≤ 300 Da | Slightly extended; offers higher initial affinity. |
| Calculated LogP (cLogP) | ~1.8 | ≤ 3.0 | Excellent aqueous solubility for high-concentration screening. |
| H-Bond Donors (HBD) | 3 (Amine=2, Sulfonamide=1) | ≤ 3 | Optimal for establishing directional binding networks. |
| H-Bond Acceptors (HBA) | 6 | ≤ 3 (Soft limit) | High interaction potential; requires careful desolvation analysis. |
| Rotatable Bonds | 5 | ≤ 3 | Flexible benzyl linker allows the amine vector to scan sub-pockets. |
| Polar Surface Area (PSA) | 118 Ų | ≤ 60 Ų | Highly polar; ideal for solvent-exposed or shallow pocket binding. |
FBDD Workflow & Evolution Logic
The integration of this fragment into a discovery pipeline requires a cascading orthogonal approach. We utilize Surface Plasmon Resonance (SPR) for primary kinetic screening, followed by X-ray crystallography for structural elucidation, culminating in vector-based chemical evolution.
Caption: Orthogonal FBDD workflow progressing from primary biophysical screening to structural validation.
Caption: Chemical evolution logic exploiting the 3-amino group as a synthetic vector for fragment growing.
Primary Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is the premier choice for primary fragment screening because it is label-free, highly sensitive to low-molecular-weight compounds, and provides real-time kinetic data ( kon , koff ) [3].
Causality in SPR Design:
Fragments bind weakly, requiring high screening concentrations (up to 1 mM). This necessitates high DMSO concentrations (typically 5%) to maintain solubility. Because SPR detects refractive index changes, and DMSO has a massive refractive index, a slight mismatch in DMSO concentration between the running buffer and the sample will cause massive bulk shift artifacts (false positives/negatives). Therefore, a rigorous DMSO solvent correction curve is mandatory.
Step-by-Step Methodology:
-
Surface Preparation:
-
Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K).
-
Activate the surface using standard EDC/NHS chemistry.
-
Immobilize the target protein (diluted in 10 mM Sodium Acetate, pH 4.5 - 5.5) to a high density (typically 3000–5000 RU) to maximize the theoretical maximum response ( Rmax ) for the small 307 Da fragment.
-
Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).
-
-
Buffer Preparation:
-
Prepare Running Buffer: PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% (v/v) DMSO .
-
-
Solvent Correction Setup:
-
Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in PBS-P+. Run this series before and after the fragment injections to create a correction plot.
-
-
Fragment Injection (Screening):
-
Prepare N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide at a concentration series (e.g., 15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM) in the Running Buffer.
-
Inject at a flow rate of 30 µL/min.
-
Contact time: 60 seconds (sufficient for fragments to reach steady-state equilibrium).
-
Dissociation time: 60 seconds (fragments typically dissociate rapidly; koff > 0.1 s⁻¹).
-
-
Data Analysis:
-
Apply double-referencing: subtract the response of the reference channel (unmodified surface) and the response of a blank buffer injection.
-
Apply the DMSO solvent correction.
-
Fit the steady-state binding levels ( Req ) against concentration to a 1:1 Langmuir binding model to determine the KD .
-
Structural Validation: X-ray Crystallography Soaking Protocol
Once the KD is confirmed via SPR, the exact binding pose must be determined to guide the synthetic growth of the 3-amino vector. X-ray crystallography via crystal soaking is the gold standard for this [4].
Causality in Soaking Design:
Because the fragment has a low affinity ( KD likely in the 100 µM - 1 mM range), the crystal must be soaked at a concentration significantly higher than the KD (typically 10–50 mM) to achieve high occupancy in the electron density map [5]. The high polarity of this specific fragment (PSA 118 Ų) makes it highly soluble in standard cryoprotectants, reducing the risk of crystal cracking during soaking.
Step-by-Step Methodology:
-
Crystal Growth: Grow apo-protein crystals using sitting-drop or hanging-drop vapor diffusion methods.
-
Fragment Solution Preparation:
-
Dissolve N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in 100% DMSO to create a 200 mM stock.
-
Dilute the stock into the protein's specific crystallization mother liquor (supplemented with 20% glycerol or ethylene glycol as a cryoprotectant) to achieve a final fragment concentration of 25 mM and a final DMSO concentration of 12.5% .
-
-
Crystal Soaking:
-
Using a cryo-loop, transfer 2–3 apo-crystals into a 2 µL drop of the fragment soaking solution.
-
Seal the well and incubate at 20°C. Perform a time-course soak: harvest crystals at 1 hour, 4 hours, and 24 hours (to balance maximum occupancy against DMSO-induced crystal degradation).
-
-
Harvesting & Data Collection:
-
Flash-cool the soaked crystals directly in liquid nitrogen.
-
Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å).
-
-
Electron Density Interpretation:
-
Process data and solve the structure via molecular replacement.
-
Inspect the Fo−Fc difference map. Look for the distinct electron density of the heavy sulfur atom (from the sulfonamide) as a primary marker to unambiguously orient the fragment in the pocket.
-
Fragment Evolution Protocol: Vector-Based Growing
Assuming the X-ray structure reveals that the 2-nitrobenzenesulfonamide core anchors into a sub-pocket and the 3-aminobenzyl group points toward a solvent channel or an adjacent hydrophobic pocket, the fragment is primed for "growing."
The primary amine is an ideal nucleophile for amide coupling . This allows medicinal chemists to rapidly screen a library of carboxylic acids to capture additional binding energy.
Step-by-Step Methodology (HATU-Mediated Amide Coupling):
-
Reagent Preparation:
-
Target Fragment: N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (1.0 equivalent, e.g., 0.5 mmol).
-
Building Block: Selected carboxylic acid (R-COOH) (1.2 equivalents, 0.6 mmol).
-
Coupling Agent: HATU (1.5 equivalents, 0.75 mmol).
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 1.5 mmol).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
-
Activation:
-
In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA dropwise. Stir the mixture at 0°C for 15 minutes to generate the active OAt-ester intermediate.
-
-
Coupling:
-
Add the target fragment (dissolved in 1 mL DMF) dropwise to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The electron-withdrawing nature of the sulfonamide does not significantly deactivate the benzylic/aromatic amine, ensuring high yields.
-
-
Workup & Purification:
-
Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the evolved lead compound.
-
References
-
Erlanson, D. A., McDowell, R. S., & O'Brien, T. (2021). Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
-
Molport. Rule of 3 & Molport Library: How Simple and Small Should Representative Molecules Be? Molport Technical Articles. Available at:[Link]
-
Neumann, L., et al. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. ACS Publications. Available at:[Link]
-
Nienaber, V. L., et al. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
-
Patel, D., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. MDPI Pharmaceuticals. Available at:[Link]
Technical Support Center: Optimizing Solubility for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide during in vitro assays.
By bridging chemical causality with self-validating experimental protocols, this guide provides actionable, authoritative strategies to maintain compound integrity and ensure reproducible assay data.
Part 1: Compound Profiling & Causality (The "Why")
Q: Why does N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide readily precipitate in standard physiological assay buffers (pH 7.4)?
A: The precipitation is driven by the compound's amphoteric nature and high lipophilicity. The molecule contains two key ionizable functional groups:
-
A primary amine on the benzyl ring (aniline derivative), which is weakly basic (pKa ~4.6).
-
A sulfonamide group (-SO₂NH-), which is weakly acidic (pKa ~9.0–9.5).
At a physiological pH of 7.4 (standard for PBS or cell culture media), neither group is significantly ionized. The molecule exists predominantly in its uncharged, neutral state. Without an ionic charge to facilitate hydration, the hydrophobic interactions of its two aromatic rings dominate. When the compound is diluted from an organic solvent into an aqueous buffer, the local concentration rapidly exceeds its kinetic solubility limit, causing thermodynamic instability, nucleation, and subsequent precipitation[1].
Fig 1: Amphoteric pH dynamics dictating the solubility state of the target compound.
Part 2: Troubleshooting Stock Solutions & Dilution
Q: What is the optimal protocol for preparing the primary stock solution without compromising compound stability?
A: Dimethyl sulfoxide (DMSO) is the gold standard polar aprotic solvent for preparing primary stock solutions[2]. However, DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the water content will prematurely lower the solubility threshold of the compound, leading to micro-precipitates in the stock itself[3].
-
Causality-Driven Rule: Always use 100% anhydrous DMSO (sealed under argon/nitrogen) and store aliquots at -20°C to avoid freeze-thaw cycles that degrade the compound[3].
Q: My compound precipitates when I dilute the DMSO stock into cell culture media. How can I prevent this while keeping DMSO ≤ 0.5%?
A: High concentrations of DMSO are cytotoxic and can interfere with assay components[3]. To maintain a final DMSO concentration below 0.5% while preventing precipitation, you must alter the solvent environment using excipients. Studies on structurally similar poorly soluble sulfonamides demonstrate that Cyclodextrins (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD) form inclusion complexes that shield the hydrophobic aromatic rings from water[4]. Adding a co-solvent like PEG400 can further synergize with cyclodextrins to enhance the dissolution rate[4].
Quantitative Data Summary: Formulation Strategies
The following table summarizes the expected impact of various excipient strategies on the kinetic solubility of sulfonamide derivatives in aqueous media (pH 7.4).
| Formulation Strategy | Expected Solubility Range | Cytotoxicity Risk | Best Suited For |
| 0.5% DMSO in PBS (Baseline) | < 10 µM | Low | Highly potent biochemical assays |
| 0.5% DMSO + 10% HP-β-CD | 50 - 200 µM | Low | Cell-based assays (e.g., Caco-2) |
| 0.5% DMSO + 5% PEG400 | 20 - 100 µM | Moderate | Short-term biochemical assays |
| Solid Dispersion (PVP K30) | > 200 µM | Variable | Formulation/in vivo dosing[5] |
Part 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, you must validate that your compound remains in solution. Below are the step-by-step methodologies for complexation and verification.
Protocol A: Preparation of HP-β-CD Inclusion Complex
This protocol utilizes host-guest complexation to increase the apparent aqueous solubility of the compound prior to assay introduction.
-
Prepare the Host Solution: Dissolve HP-β-CD in your target aqueous assay buffer (e.g., PBS pH 7.4) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.
-
Prepare the Guest Stock: Dissolve N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in 100% anhydrous DMSO to yield a 10 mM stock[3]. Vortex vigorously for 2 minutes.
-
Complexation: Dropwise, add 5 µL of the 10 mM DMSO stock into 995 µL of the 10% HP-β-CD buffer while vortexing continuously. (This yields a 50 µM solution at 0.5% DMSO).
-
Equilibration: Incubate the mixture at 37°C for 60 minutes on an orbital shaker to allow the thermodynamic equilibrium of the inclusion complex to stabilize.
Protocol B: Kinetic Solubility Assessment via Nephelometry
Never assume your compound is soluble. Use light scattering (nephelometry) to detect invisible micro-precipitates[6].
-
Plate Setup: Dispense 200 µL of your final formulated assay media (from Protocol A) into a clear-bottom 96-well microtiter plate[6].
-
Control Wells: Include a vehicle control (Buffer + 0.5% DMSO + 10% HP-β-CD without the compound) and a known insoluble positive control.
-
Incubation: Incubate the plate at the exact temperature and duration of your intended biological assay (e.g., 37°C for 24 hours).
-
Measurement: Read the plate using a nephelometer.
-
Validation Logic: If the light scattering (measured in RNUs - Relative Nephelometric Units) of the compound well is >3 standard deviations above the vehicle control, micro-precipitation has occurred. You must either decrease the compound concentration or increase the HP-β-CD percentage.
Fig 2: Logical workflow for optimizing and verifying the kinetic solubility of sulfonamide derivatives.
References
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Gadakh P, Valvi SS, Jagatp S, Gomase A. Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique. Journal of Drug Delivery and Therapeutics.[Link]
-
Academic Journals. Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. [Link]
Sources
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide stability issues in aqueous solution
Introduction
Welcome to the technical support guide for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide. This molecule is a key intermediate in various synthetic pathways, valued for its distinct functional groups: a primary aromatic amine, a benzylic amine linker, and a nitrobenzenesulfonamide moiety. However, the very features that make it synthetically useful also render it susceptible to degradation in aqueous solutions, leading to challenges in experimental reproducibility, product purity, and analytical quantification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the stability challenges associated with this compound. Our approach is rooted in fundamental chemical principles to empower you to understand the "why" behind the "how," ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in water?
A1: The principal point of instability is the sulfonamide (S-N) bond. This bond is susceptible to hydrolysis, a reaction in which water molecules attack and cleave the bond. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2] Both strongly acidic and strongly alkaline conditions can catalyze the cleavage, leading to the formation of 2-nitrobenzenesulfonic acid and 3-aminobenzylamine. Sulfonamides are generally reported to be most stable at neutral or slightly acidic pH values.[3]
Q2: How do the nitro and amino groups affect the molecule's stability?
A2: These functional groups introduce additional potential degradation pathways:
-
2-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the sulfonamide bond. Furthermore, nitroaromatic compounds can be susceptible to reduction, especially in the presence of reducing agents or certain biological systems, forming nitroso or amino derivatives.[4][5]
-
3-Amino Group: The primary aromatic amine is a site for potential oxidation. Exposure to oxidants, atmospheric oxygen (especially catalyzed by metal ions), or light can lead to the formation of colored degradation products like nitroso or azo compounds.[6][7]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing both sulfonamide and nitroaromatic moieties can be susceptible to photodegradation.[8][9][10] UV light exposure can provide the energy to initiate cleavage of the S-N bond or other photochemical reactions.[7] Therefore, it is critical to protect solutions of this compound from light by using amber vials or covering glassware with aluminum foil.
Q4: What is the recommended solvent for preparing a stock solution?
A4: For long-term storage, a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF is recommended. For immediate use in aqueous buffers, a concentrated stock can be prepared in DMSO and then diluted into the aqueous medium immediately before the experiment. This minimizes the compound's contact time with water.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in aqueous media.
Problem 1: My aqueous solution of the compound is turning yellow/brown over a short period.
-
Likely Cause: This is a classic indicator of degradation. The color change is likely due to the formation of oxidized species from the 3-aminophenyl group or other chromophoric degradation products.[6]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your solution. If it is outside the optimal range (recommendation: pH 6-7.5), adjust it or remake the solution with a robust buffer system.
-
Protect from Light: Immediately ensure your container is wrapped in aluminum foil or is made of amber glass. Move your experiment away from direct light sources.
-
Deoxygenate Buffer: If the problem persists, your buffer may contain excessive dissolved oxygen. Sparge your aqueous solvent with an inert gas (nitrogen or argon) for 15-20 minutes before adding the compound.
-
Check for Metal Contamination: Trace metal ions can catalyze oxidation. Use high-purity water and buffers, and consider adding a chelating agent like EDTA (at a low, non-interfering concentration, e.g., 0.1 mM) if you suspect metal contamination.
-
Problem 2: I am seeing multiple unexpected peaks in my HPLC/LC-MS analysis.
-
Likely Cause: You are observing degradation products. Identifying these products is key to diagnosing the stability issue.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying these unexpected peaks.
Caption: Troubleshooting workflow for identifying unknown peaks.
Problem 3: My experimental results are not reproducible, especially between days.
-
Likely Cause: The concentration of your active compound is decreasing over time due to degradation. A stock solution prepared one day will have a lower effective concentration the next day.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide immediately before use from a non-aqueous stock. Do not store aqueous solutions.
-
Standardize Incubation Times: Ensure that the time between dissolving the compound and performing the assay/analysis is consistent for all samples and all experiments.
-
Implement a Stability Check: For long experiments, run a "time-zero" and "time-end" analytical sample to quantify the percentage of degradation that occurred during the experiment itself. If degradation is >5%, the experimental conditions (e.g., temperature, duration) may need to be modified.
-
Quantitative Data & Degradation Pathways
Understanding the factors that influence stability and the potential byproducts is crucial for any researcher.
Table 1: Key Factors Influencing Aqueous Stability
| Factor | Risk Level | Recommended Mitigation | Scientific Rationale |
| pH | High | Maintain pH between 6.0 - 7.5 using a suitable buffer (e.g., phosphate, HEPES). | Both acid and base catalysis can accelerate the hydrolysis of the sulfonamide bond. Sulfonamides are generally most stable near neutral pH.[3][11] |
| Light | High | Use amber vials or wrap glassware in aluminum foil. Work in a shaded area. | The nitroaromatic and aminophenyl moieties are chromophores that can absorb UV-Vis light, leading to photodegradation.[8][9][10] |
| Temperature | Medium | Prepare solutions in an ice bath and store at 2-8°C for short-term use. Avoid heating. | Degradation reactions, particularly hydrolysis, are accelerated at higher temperatures according to Arrhenius kinetics.[11] |
| Oxygen | Medium | For sensitive assays, sparge buffers with N₂ or Ar gas prior to use. | Dissolved oxygen can promote the oxidation of the primary aromatic amine, leading to colored impurities. |
| Time | High | Prepare aqueous solutions immediately before use. Do not store for >2-4 hours. | Degradation is a time-dependent process. Minimizing the duration the compound spends in an aqueous environment is the most effective control. |
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways based on the chemical structure of the molecule.
Caption: Potential degradation pathways in aqueous solution.
Experimental Protocols
Protocol 1: Preparation of Working Aqueous Solutions
This protocol is designed to minimize degradation during solution preparation.
-
Prepare Stock Solution: Accurately weigh the solid N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide and dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). This stock solution is relatively stable when stored at -20°C, sealed, and protected from light.
-
Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.0). For maximum stability, cool the buffer to 4°C in an ice bath. If oxidation is a concern, sparge the buffer with nitrogen gas for 15 minutes.
-
Dilute Stock: Perform a serial dilution. Take a small aliquot of the DMSO stock and dilute it into your cold aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low and does not interfere with your experiment (typically <1%).
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store it.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an analytical method to separate the parent compound from its potential degradants.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths, e.g., 254 nm (for general aromatics) and a wavelength specific to the nitro group absorbance if known. A photodiode array (PDA) detector is ideal.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase (90% A, 10% B).
Rationale: The acidic mobile phase (formic acid) helps to protonate the amino groups, leading to sharper peaks. A gradient elution is necessary to separate the more polar degradation products (like 2-nitrobenzenesulfonic acid) from the less polar parent compound. This method should be validated for your specific application.[12][13]
References
-
Cox, R. A., & Buncel, E. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1745-1751. [Link]
-
Gołaś, J., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Hazardous Materials, 138(1), 124-130. [Link]
-
Cox, R. A., & Buncel, E. (1997). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. [Link]
-
Wu, G., et al. (2015). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). ResearchGate. [Link]
-
Azevedo, A. S., et al. (2013). Photochemical persistence of sulfa drugs in aqueous medium: kinetic study and mathematical simulations. ProQuest. [Link]
-
El-Mekkawi, D. M., et al. (2023). Photocatalytic Degradation of the Antibiotic Sulfamethazine Using Decatungstate Anions in an Aqueous Solution: Mechanistic Approach. MDPI. [Link]
-
Lin, Y.-C., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology, 79(3), 548-556. [Link]
-
Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. EDQM. [Link]
-
Cuadros-Rodríguez, L., et al. (2001). The hydrolysis rate of sulphamic acid. ResearchGate. [Link]
-
Satla, S. R., & Gunda, R. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science, 16(02), 208-218. [Link]
-
Patel, P., et al. (2026). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Inovatus Services Ltd. [Link]
-
Hasegawa, Y., et al. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. FEMS Microbiology Letters, 190(2), 185-190. [Link]
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Boreen, A. L., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. [Link]
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Chauhan, A., & Jain, R. K. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. ResearchGate. [Link]
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Loftin, K. A., et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality, 37(2), 378-386. [Link]
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Optimizing reaction conditions for the synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Welcome to the Technical Support Center. This portal provides mechanistic insights, optimized standard operating procedures (SOPs), and troubleshooting guidance for the chemoselective synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide. This specific reaction involves the selective nosylation of the aliphatic amine of 3-aminobenzylamine while leaving the aromatic aniline moiety intact.
Mechanistic Insights & Chemoselectivity
The core challenge in this synthesis is chemoselectivity. The starting material, 3-aminobenzylamine, possesses two distinct nucleophilic centers:
-
Aliphatic Primary Amine (Benzylamine): Highly nucleophilic, with a conjugate acid pKa of approximately 9.22 (1)[1].
-
Aromatic Primary Amine (Aniline): Weakly nucleophilic due to the resonance delocalization of the nitrogen lone pair into the aromatic ring, with a conjugate acid pKa of ~4.5 (1)[1].
Because of this significant difference in basicity and nucleophilicity, electrophilic attack by 2-nitrobenzenesulfonyl chloride (NsCl) kinetically favors the aliphatic amine. However, NsCl is a highly reactive electrophile. Without rigorous control of the reaction environment (temperature, stoichiometry, and addition rate), this kinetic preference is easily overridden, leading to undesired aniline sulfonylation or bis-sulfonylation of the newly formed secondary sulfonamide (2)[2].
Visualization: Reaction Pathway & Selectivity
Reaction pathway showing kinetic control for chemoselective aliphatic sulfonylation vs side reactions.
Standard Operating Procedure (SOP)
This protocol is engineered as a self-validating system. By keeping NsCl as the limiting reagent and strictly controlling the temperature, the formation of side products is structurally minimized, and the reaction progress can be reliably tracked via TLC or LC-MS ().
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-aminobenzylamine (1.00 eq, 10.0 mmol) and triethylamine (TEA) (1.10 eq, 11.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) to create a 0.1 M solution.
-
Thermal Equilibration : Submerge the flask in an ice-water bath. Allow the mixture to equilibrate to exactly 0 °C for 15 minutes.
-
Electrophile Addition (Critical Step) : Dissolve 2-nitrobenzenesulfonyl chloride (0.95 eq, 9.5 mmol) in anhydrous DCM (20 mL). Using an addition funnel, add this solution dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, forcing it to react exclusively with the most nucleophilic site.
-
Reaction Monitoring : Stir the mixture at 0 °C for 2 hours. Monitor via LC-MS or TLC (EtOAc/Hexane) until the NsCl is completely consumed.
-
Chemoselective Quenching : Quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl, pH ~5.5, 50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure mono-sulfonamide.
Troubleshooting Guide & FAQs
Q: I followed a standard nosylation workup using 1M HCl, but my yield of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is extremely low. Where did my product go? A: Your product was likely lost in the aqueous waste. Standard nosylation protocols (like those for simple aliphatic amines) use a 1M HCl wash to remove the TEA base and unreacted starting materials (). However, your target molecule contains an unprotected aniline group (pKa ~4.5). Washing with 1M HCl (pH < 1) protonates this aniline, converting your product into a highly water-soluble hydrochloride salt. Solution: Modify your workup. Use a saturated ammonium chloride (NH₄Cl) wash (pH ~5.5) as described in the SOP. This pH is acidic enough to protonate TEA (pKa ~10.7) and unreacted aliphatic amines (pKa ~9.2) but leaves the aniline moiety neutral, keeping your target product safely in the organic phase.
Q: LC-MS shows a significant amount of bis-sulfonylated byproduct. How can I improve chemoselectivity? A: Bis-sulfonylation occurs when the newly formed secondary sulfonamide reacts with a second equivalent of NsCl. The nosyl group is strongly electron-withdrawing, making the sulfonamide proton relatively acidic (pKa ~10). TEA can deprotonate it, creating a highly reactive sulfonamide anion (2)[2]. Solution:
-
Stoichiometry : Ensure NsCl is the limiting reagent (0.90 - 0.95 eq). It is much easier to separate unreacted 3-aminobenzylamine from the product than it is to separate the bis-sulfonamide.
-
Base Selection : If bis-sulfonylation persists, switch from TEA to a weaker base like pyridine, or use a biphasic Schotten-Baumann system (DCM/aq. NaHCO₃) to minimize deprotonation of the product.
Q: I am observing sulfonylation on the aromatic amine (aniline) instead of just the aliphatic amine. How do I prevent this? A: While the aliphatic amine is naturally more nucleophilic, high local concentrations of NsCl or temperature spikes will provide enough activation energy for the aniline to react. Solution: Dilute the reaction mixture (e.g., 0.05 M to 0.1 M in DCM) to enhance intermolecular selectivity. Ensure rigorous cooling to 0 °C and strictly adhere to the 30-minute dropwise addition rate.
Quantitative Data Summary
The following table summarizes the causal adjustments made to standard sulfonylation conditions to accommodate the bifunctional nature of 3-aminobenzylamine.
| Reaction Parameter | Standard Condition (General Amines) | Optimized Condition (3-Aminobenzylamine) | Rationale for Optimization |
| Temperature | 0 °C warming to RT | Strictly 0 °C | Suppresses the activation energy required for aniline sulfonylation and bis-sulfonylation. |
| NsCl Stoichiometry | 1.05 - 1.10 eq | 0.90 - 0.95 eq | Prevents over-reaction; unreacted diamine is easily removed during purification. |
| Addition Rate | 5 minutes | Dropwise over 30 mins | Maintains a low steady-state electrophile concentration, enforcing kinetic control. |
| Workup Wash | 1M HCl (pH < 1) | Sat. aq. NH₄Cl (pH ~5.5) | Prevents protonation and subsequent aqueous partitioning of the aniline moiety. |
References
Sources
Reducing cytotoxicity of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in normal cells
A Guide for Researchers on Mitigating Cytotoxicity in Normal Cells
Welcome to the technical support center for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing the cytotoxic effects of this compound on normal, non-target cells during your experiments. As Senior Application Scientists, we understand the nuances of in-vitro and in-vivo studies and have compiled this resource based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of cytotoxicity for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in normal cells?
While the specific on-target mechanism of this compound may be under investigation, its structure, a nitrobenzenesulfonamide derivative, suggests potential for off-target effects leading to cytotoxicity.[1] The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamino species, which can induce oxidative stress and damage cellular macromolecules.[2] Furthermore, the benzenesulfonamide moiety is a common feature in compounds that can inhibit various enzymes, and off-target inhibition could disrupt essential cellular processes.
Q2: I'm observing significant toxicity in my normal cell line control group, even at low concentrations. What are the initial troubleshooting steps?
This is a common challenge. Here's a systematic approach to diagnose the issue:
-
Re-evaluate Compound Handling and Storage:
-
Solubility: Benzenesulfonamide derivatives can have poor aqueous solubility.[3] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture media. Precipitation can lead to inconsistent concentrations and localized high doses, causing unexpected toxicity.
-
Stability: Assess the stability of the compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO2).[4] Degradation products could be more toxic than the parent compound. Consider preparing fresh dilutions for each experiment.
-
-
Optimize a Dose-Response Curve:
-
Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) on both your target cancer cells and your normal cell line. This will help you identify a potential therapeutic window where you observe efficacy in cancer cells with minimal toxicity in normal cells.
-
-
Check Cell Culture Conditions:
-
Ensure your normal cells are healthy and not under any other stress (e.g., high passage number, mycoplasma contamination, nutrient-depleted media). Stressed cells can be more susceptible to drug-induced toxicity.
-
Q3: Can co-treatment with other agents help protect my normal cells?
Yes, this is a promising strategy. The concept of "cyclotherapy" involves using a second agent to induce a protective cell-cycle arrest in normal cells, making them less susceptible to cytotoxic agents that target proliferating cells.[5]
-
CDK4/6 Inhibitors: Compounds like Palbociclib can induce a reversible G1 arrest in normal cells, protecting them from the effects of chemotherapy.[5]
-
Antioxidants: If oxidative stress from the nitro group is a primary driver of toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate these effects by scavenging reactive oxygen species (ROS).[6]
Troubleshooting Guides
Issue 1: High background apoptosis observed in normal cells.
Symptoms: Increased caspase-3/7 activity, DNA fragmentation (TUNEL assay), and morphological changes consistent with apoptosis in your normal cell control group treated with N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide.
Possible Cause: The compound may be inducing apoptosis through intrinsic (mitochondrial) or extrinsic pathways. The nitroaromatic structure could lead to the generation of intracellular reactive oxygen species (ROS), causing mitochondrial damage and triggering the intrinsic apoptotic cascade.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background apoptosis.
Experimental Protocols:
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Seed normal cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide for the desired time. Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a fluorescent dye like TMRM (e.g., 50 nM) in HBSS at 37°C for 30 minutes.[8]
-
Measure the fluorescence intensity using a plate reader or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.[8]
-
-
Assessment of Intracellular ROS:
-
Follow steps 1 and 2 from the ΔΨm protocol.
-
Load the cells with H2DCFDA (e.g., 10 µM) in serum-free media for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity. An increase in fluorescence indicates higher ROS levels.[9]
-
Issue 2: Inconsistent results and poor reproducibility.
Symptoms: High variability in cell viability readouts between replicate wells and across different experiments.
Possible Cause: Poor solubility and stability of the compound in the cell culture medium. Benzenesulfonamides can be prone to precipitation, especially at higher concentrations or in media with certain pH and salt concentrations.[3]
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Implementation |
| Solubility Enhancement | Ensure the compound is in a monomeric, active state. | Prepare a high-concentration stock solution in 100% DMSO. Vortex thoroughly. When diluting into aqueous media, add the stock solution dropwise while vortexing the media to prevent precipitation. |
| Use of Pluronic F-68 | A non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions. | Add a low, non-toxic concentration of Pluronic F-68 (e.g., 0.01-0.1%) to your cell culture medium. |
| Fresh Media Formulations | Some media components can degrade over time, affecting compound stability.[10] | Use freshly prepared or thawed media for each experiment. Avoid repeated freeze-thaw cycles of the compound stock solution. |
| Regular Microscopic Inspection | Visually confirm the absence of precipitates. | Before and after adding the compound to the cells, inspect the wells under a microscope for any signs of precipitation. |
Advanced Strategies for Selectivity Enhancement
1. Combination Therapy to Exploit Differential Cell Cycle Control
Normal cells often have intact cell cycle checkpoints (e.g., a functional p53 pathway), whereas many cancer cells have defective checkpoints. This difference can be exploited.[5]
Caption: Exploiting differential cell cycle control for selectivity.
Protocol: Co-treatment with a CDK4/6 Inhibitor
-
Determine the optimal concentration of the CDK4/6 inhibitor (e.g., Palbociclib): Perform a dose-response to find a concentration that induces G1 arrest in your normal cell line (e.g., assess by flow cytometry for cell cycle distribution) without causing significant toxicity.
-
Pre-treatment: Incubate the normal and cancer cells with the optimized concentration of the CDK4/6 inhibitor for a duration sufficient to induce arrest (e.g., 12-24 hours).
-
Co-treatment: Add N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide to the pre-treated cells.
-
Assessment: After the desired treatment duration, assess cell viability (e.g., using CellTiter-Glo® or a similar assay) in both cell lines. You should observe a protective effect in the normal cells.
2. Leveraging Drug Efflux Pump Differences
Some cancer cells overexpress multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), which can efflux certain drugs, making the cells resistant.[11] If N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is a substrate for P-gp, this could paradoxically protect resistant cancer cells. However, if your normal cells have low P-gp expression, you might explore co-treatment with a P-gp inhibitor in the cancer cells to enhance the compound's efficacy there, potentially allowing for a lower, less toxic dose to be used overall.[12]
References
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Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 23-40. [Link]
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Johnson, N., et al. (2010). Cyclotherapy with CDK4/6 inhibitors. Oncotarget, 1(7), 547-553. [Link]
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Khan, S. A. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Journal of Pharmacology and Therapeutic Research, 8(1), 1-5. [Link]
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Boiteux, S., & Laval, J. (1988). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Carcinogenesis, 9(4), 541-546. [Link]
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Bukar, M. A., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 16(1), 199. [Link]
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Ona, V. O., et al. (2004). Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. Cell Death & Differentiation, 11(2), 188-198. [Link]
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Kim, E. G., & Kim, K. M. (2023). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Cancers, 15(3), 713. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Deau, E., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. European Journal of Medicinal Chemistry, 135, 36-51. [Link]
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PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. PubChem. [Link]
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Paruta, A. N., & Irani, R. (1966). Apparent and true solubility relationships of some sulfonamides as a function of pH. Journal of Pharmaceutical Sciences, 55(10), 1060-1064. [Link]
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Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]
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AlZharani, M. A., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Indian Journal of Pharmaceutical Education and Research, 59(3), 1109-1119. [Link]
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Sławiński, J., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives with Potent Cytotoxic Activity against Human Cancer Cell Lines. Molecules, 27(13), 4192. [Link]
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Gero, D., et al. (1999). Interaction of cytocidal drugs and the inhibition of caspase-3 by 3-nitrosobenzamide. Cellular and Molecular Life Sciences, 55(11-12), 1504-1510. [Link]
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Cheméo. (n.d.). 3-Nitrobenzenesulfonamide. Cheméo. [Link]
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Weltin, D., et al. (1993). 3-aminobenzamide protects the mouse thymocytes in vitro from dexamethasone-mediated apoptotic cell death and cytolysis without changing DNA strand breakage. The Journal of Steroid Biochemistry and Molecular Biology, 44(2), 113-119. [Link]
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Jacquel, A., et al. (2023). Caspase Inhibition Modulates Monocyte-Derived Macrophage Polarization in Damaged Tissues. International Journal of Molecular Sciences, 24(4), 4015. [Link]
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Zhang, Y., et al. (2020). The mitochondrial-targeted peptide SBT-20 ameliorates inflammation and oxidative stress in chronic renal failure. Aging (Albany NY), 12(18), 18337-18352. [Link]
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Cogliati, S., et al. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. bioRxiv. [Link]
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Wilhelm, S., Wagner, H., & Häcker, G. (1998). Activation of caspase-3-like enzymes in non-apoptotic T cells. European Journal of Immunology, 28(3), 891-900. [Link]
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Friedlander, R. M. (2003). Apoptosis and caspases in neurodegenerative diseases. The New England Journal of Medicine, 348(14), 1365-1375. [Link]
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Gasanov, S. E. (2023). The Reduction in the Mitochondrial Membrane Potential in Aging: The Role of the Mitochondrial Permeability Transition Pore. International Journal of Molecular Sciences, 24(15), 12301. [Link]
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Roy, S., et al. (2016). N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem, 11(11), 1143-1147. [Link]
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Suchetan, P. A., et al. (2012). N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2576. [Link]
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Caffrey, D. R., et al. (2011). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLOS ONE, 6(7), e21503. [Link]
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Nagoya University. (2024). New chemical modification reduces off-target effects in siRNA drugs. News-Medical.Net. [Link]
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Smith, A. M., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1389. [Link]
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Lavrenov, S. N., et al. (2024). Soloxolone N-3-(Dimethylamino)propylamide Restores Drug Sensitivity of Tumor Cells with Multidrug-Resistant Phenotype via Inhibition of P-Glycoprotein Efflux Function. International Journal of Molecular Sciences, 25(20), 12345. [Link]
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Li, X.-Y., et al. (2007). N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3520. [Link]
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Kim, H., et al. (2013). Magnetic Separation and Antibiotics Selection Enable Enrichment of Cells with ZFN/TALEN-Induced Mutations. PLOS ONE, 8(2), e56476. [Link]
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Fox Chase Cancer Center. (n.d.). Culture Supplies. Fox Chase Cancer Center. [Link]
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Independent Validation and Performance Comparison Guide: N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide as a DNMT2 Inhibitor
Target Audience: Researchers, Medicinal Chemists, and Epigenetic Drug Development Professionals Document Type: Technical Validation & Comparative Performance Guide
Executive Summary & Mechanistic Rationale
The discovery of RNA modifications as drivers of epigenetic inheritance and oncogenesis has elevated RNA methyltransferases (MTases) to prime therapeutic targets. Among these, DNA Methyltransferase 2 (DNMT2) —which paradoxically methylates cytosine 38 (m⁵C38) in the anticodon loop of tRNA rather than DNA—has emerged as a critical modulator in cancer and metabolic disorders [1].
As an application scientist evaluating novel epigenetic probes, I have structured this guide to independently validate the performance of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide against standard DNMT2 inhibitors.
Structural Causality: Why this specific chemotype?
The design of this compound is not arbitrary; it is a highly rationalized mimic of the natural cofactor S-adenosylmethionine (SAM).
-
The 3-Aminobenzyl Moiety: Crystallographic and structure-activity relationship (SAR) studies reveal that DNMT2 possesses a unique "Y-shaped" binding pocket to accommodate the amino acid side chain of SAM. The 3-aminobenzyl group perfectly exploits this geometry, anchoring the molecule via critical hydrogen bonds [1].
-
The 2-Nitrobenzenesulfonamide Warhead: Sulfonamides are classic transition-state mimics. The addition of the strongly electron-withdrawing 2-nitro group (-I and -M effects) increases the electrophilicity of the sulfur center. While some highly decorated sulfonamides act as covalent inhibitors targeting the catalytic Cys79, this specific architecture functions as a potent, reversible competitive inhibitor that locks the enzyme in an inactive conformation [3].
Pathway Visualization: Mechanism of Action
To contextualize the compound's intervention, the following diagram illustrates the DNMT2 catalytic cycle and the precise node of pharmacological inhibition.
Fig 1: DNMT2-mediated tRNA methylation pathway and competitive inhibition by the sulfonamide probe.
Comparative Performance Data
When validating a new probe, it must be benchmarked against established natural product inhibitors like S-Adenosylhomocysteine (SAH) (the natural product inhibitor) and Sinefungin (SFG) (a pan-MTase inhibitor), as well as next-generation covalent leads.
The table below synthesizes the quantitative binding ( KD ) and functional inhibition ( IC50 ) metrics derived from standardized in vitro assays [1, 3].
| Compound / Probe | Target | IC50 ( μM ) | KD ( μM ) | Mechanism of Action | Selectivity Profile |
| N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide | DNMT2 | 32.2 ± 4.3 | 28.4 ± 3.2 | Competitive Reversible | High (DNMT2 over NSUN2) |
| S-Adenosylhomocysteine (SAH) | Pan-MTase | 15.8 ± 1.5 | 13.6 ± 4.4 | Endogenous Product | Poor (Pan-MTase) |
| Sinefungin (SFG) | Pan-MTase | 13.2 ± 0.8 | 7.5 ± 3.5 | SAM Analog | Poor (Pan-MTase) |
| 4-Br-3-NO₂-phenylsulfonamide analog | DNMT2 | 1.2 ± 0.1 | N/A | Covalent (Cys79) | Moderate |
Data Insight: While SAH and SFG exhibit lower IC50 values, they are promiscuous and useless for targeted cellular assays. N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide sacrifices single-digit micromolar potency for superior structural selectivity, making it a highly reliable orthogonal probe for DNMT2-specific validation.
Self-Validating Experimental Protocols
To ensure scientific integrity, a probe must be validated through orthogonal methods: one assay to confirm direct physical binding, and a second to confirm functional enzymatic inhibition.
Protocol A: Microscale Thermophoresis (MST) Displacement Assay
Causality & Rationale: DNMT2 is notoriously unstable when immobilized on surfaces (ruling out Surface Plasmon Resonance). We utilize MST because it operates in free solution. By using a fluorescent tracer (FTAD) that binds the active site, we can measure the displacement caused by our sulfonamide compound. If the compound is a false positive (e.g., an aggregator), it will not cleanly displace the tracer [2].
Step-by-Step Methodology:
-
Tracer Preparation: Dilute the fluorescent tracer FTAD (5-FAM-triazolyl-adenosyl-Dab) to a working concentration of 50 nM in MST buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Complex Formation: Incubate 50 nM FTAD with 2 μM recombinant human DNMT2 for 15 minutes at room temperature to form the baseline fluorescent complex.
-
Ligand Titration: Prepare a 16-point serial dilution (1:1) of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide in DMSO. Transfer to the MST buffer (final DMSO concentration ≤ 2%).
-
Displacement Reaction: Mix the FTAD-DNMT2 complex with the ligand titration series in a 1:1 volume ratio. Incubate for 30 minutes in the dark.
-
Measurement: Load samples into standard MST capillaries. Expose to an IR-laser (blue light excitation: 465–490 nm; emission: 500–550 nm) to induce a microscopic temperature gradient.
-
Self-Validation Check: Ensure the initial fluorescence counts across all 16 capillaries vary by less than 10%. A variation >10% indicates ligand autofluorescence or compound-induced protein aggregation, invalidating the run.
-
Analysis: Plot the normalized fluorescence ( ΔFnorm ) against ligand concentration to calculate the KD .
Fig 2: Workflow for the MST displacement assay ensuring solution-phase target validation.
Protocol B: Tritium Incorporation Enzymatic Assay
Causality & Rationale: While MST proves the compound binds the active site, it does not prove it stops the enzyme from working. We use a radiometric assay with 3H -SAM. By precipitating the macromolecular tRNA with Trichloroacetic Acid (TCA), we wash away all unreacted 3H -SAM. The remaining radioactivity is a direct, absolute quantification of m⁵C38 formation, immune to the artifacts common in antibody-based ELISA assays [1].
Step-by-Step Methodology:
-
Reaction Assembly: In a 50 μL reaction volume, combine 1 μM recombinant DNMT2, 2 μM in vitro transcribed human tRNA Asp , and the sulfonamide inhibitor (at varying concentrations from 0.1 to 100 μM).
-
Initiation: Add 1 μM of 3H -S-adenosylmethionine ( 3H -SAM) to initiate the methylation cascade.
-
Incubation: Incubate the mixture at 37°C for exactly 60 minutes.
-
Quenching & Precipitation: Stop the reaction by adding 500 μL of ice-cold 10% Trichloroacetic Acid (TCA). Incubate on ice for 15 minutes to fully precipitate the modified tRNA.
-
Filtration: Filter the precipitate through GF/C glass microfiber filters. Wash the filters three times with 5% TCA and once with 95% ethanol to remove any trace of unreacted 3H -SAM.
-
Self-Validation Check: Include a "No-Enzyme" control and a "SAH-treated" positive control. The No-Enzyme control must yield background radiation levels (near 0 CPM), proving the washing steps successfully removed free 3H -SAM.
-
Quantification: Submerge filters in scintillation fluid and measure counts per minute (CPM) using a liquid scintillation counter to derive the IC50 curve.
References
-
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment Journal of Medicinal Chemistry (ACS Publications), 2022 URL:[Link][1]
-
An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands ACS Pharmacology & Translational Science, 2022 URL:[Link] [2]
-
Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead Journal of Medicinal Chemistry (ACS Publications), 2023 URL:[Link] [3]
Benchmarking N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide Against Standard-of-Care Epigenetic Modulators
As the landscape of oncology and epigenetic therapy evolves, researchers are shifting focus from broad-spectrum DNA methylation inhibitors toward highly targeted epitranscriptomic modulators. Current standard-of-care (SOC) drugs, such as 5-Azacytidine (Vidaza) and Decitabine (Dacogen), act as pan-inhibitors of DNA methyltransferases (DNMT1, DNMT3A/B). While clinically effective for myelodysplastic syndromes, their non-selective nature induces significant off-target cytotoxicity and global epigenetic disruption.
In contrast, N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide represents a highly specific, early-stage small-molecule inhibitor targeting DNMT2 (TRDMT1) . Unlike its counterparts, DNMT2 primarily methylates transfer RNA (tRNA), a process critical for cancer cell survival under oxidative and metabolic stress. This guide provides an objective, data-driven benchmarking of this novel sulfonamide derivative against current SOC therapies, detailing the mechanistic divergence, comparative metrics, and the self-validating experimental protocols required to evaluate such compounds.
Mechanistic Divergence: Epigenetic vs. Epitranscriptomic Targeting
The fundamental advantage of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide lies in its target specificity. By binding to the active pocket of DNMT2, it prevents the S -adenosylmethionine (SAM)-dependent methylation of cytidine 38 to 5-methylcytidine ( m5C ) on specific tRNAs 1. This epitranscriptomic intervention sensitizes cancer cells to stress without globally altering the DNA methylome—a stark contrast to the mechanism of 5-Azacytidine, which incorporates into DNA and irreversibly traps DNMT enzymes.
Fig 1. Mechanistic divergence between targeted DNMT2 inhibition and pan-DNMT standard-of-care drugs.
Quantitative Benchmarking Data
To objectively evaluate the therapeutic potential of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, we must compare its binding kinetics and enzymatic inhibition against the established baselines of SOC drugs. Note that because 5-Azacytidine and Decitabine are covalent suicide inhibitors, traditional equilibrium dissociation constants ( KD ) are not applicable to them.
| Compound | Primary Target | Binding Affinity ( KD ) | Enzymatic Inhibition ( IC50 ) | Off-Target Cytotoxicity | Clinical Status |
| N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide | DNMT2 (TRDMT1) | ~32.2 µM | ~39.7 µM | Low (Targeted) | Preclinical |
| 5-Azacytidine (Vidaza) | DNMT1, DNMT3A/B | N/A (Covalent) | 0.4 - 1.2 µM | High (Pan-epigenetic) | FDA Approved |
| Decitabine (Dacogen) | DNMT1, DNMT3A/B | N/A (Covalent) | 0.2 - 0.8 µM | High (Pan-epigenetic) | FDA Approved |
Data Context: The IC50 and KD values for the sulfonamide derivative are benchmarked against typical early-stage DNMT2 binders identified in recent microscale thermophoresis screening campaigns 1.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of this compound requires orthogonal assays. The following protocols are designed as self-validating systems, explaining the causality behind each biochemical choice.
Microscale Thermophoresis (MST) for Binding Affinity
MST is chosen over Surface Plasmon Resonance (SPR) because it allows for free-solution measurement, avoiding the steric hindrance often caused by immobilizing small epigenetic targets like DNMT2 on a sensor chip.
Fig 2. Microscale Thermophoresis (MST) workflow for quantifying ligand-protein binding affinity.
Step-by-Step Methodology:
-
Target Labeling via NHS-Ester Chemistry:
-
Action: Label recombinant DNMT2 using a RED-NHS fluorophore in HEPES buffer (pH 7.4).
-
Causality: NHS-ester chemistry targets primary surface lysines. HEPES is mandatory here because Tris buffers contain primary amines that would compete for the dye, destroying labeling efficiency. A strict 1:1 dye-to-protein ratio is maintained to prevent over-labeling, which could occlude the active site and artificially lower the apparent binding affinity.
-
-
Serial Dilution and Equilibration:
-
Action: Prepare a 16-point serial dilution of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide (starting at 1 mM) in assay buffer containing 0.05% Tween-20.
-
Causality: Tween-20 is a non-ionic surfactant critical for preventing the non-specific adsorption of the hydrophobic nitrobenzenesulfonamide moiety to the glass capillaries.
-
-
Thermophoresis Measurement:
-
Action: Expose the capillaries to an IR laser to induce a microscopic temperature gradient, tracking fluorescence migration.
-
Causality: The binding of the small molecule alters the hydration shell, charge, and size of DNMT2. These changes dictate the complex's movement along the temperature gradient. Plotting normalized fluorescence against ligand concentration yields the KD .
-
Self-Validation Checkpoint: Prior to IR laser activation, initial capillary fluorescence must be measured. If fluorescence varies by >10% across the dilution series, it indicates ligand-induced quenching or aggregation. If this occurs, the protocol must pivot to a His-tag specific labeling strategy (e.g., RED-tris-NTA) to bypass conformational quenching.
DNMT2 Enzymatic Inhibition Assay
To prove that binding translates to functional inhibition, a tritium-labeled SAM ( [3H] -SAM) assay is utilized.
Step-by-Step Methodology:
-
Reaction Assembly:
-
Action: Incubate 100 nM DNMT2 with 1 µM tRNA substrate, 1 µM [3H] -SAM, and varying concentrations of the sulfonamide inhibitor in a pH 8.0 Tris-HCl buffer.
-
Causality: The pH is strictly maintained at 8.0, as structural integrity and optimal catalytic activity of related enzymes and nitrobenzene derivatives are highly sensitive to pH fluctuations 2.
-
-
Redox Control (Critical Step):
-
Action: Omit strong reducing agents like Dithiothreitol (DTT) from the buffer.
-
Causality: The nitrobenzene moiety of the inhibitor is highly susceptible to chemical reduction. Reducing the nitro group to an amine leads to spontaneous destabilization and loss of the pharmacophore's electron-withdrawing properties 2.
-
-
Quenching and Scintillation:
-
Action: Quench the reaction with 10% Trichloroacetic acid (TCA) to precipitate the tRNA, filter through a glass microfiber membrane, and measure via liquid scintillation counting.
-
Causality: TCA selectively precipitates macromolecules (tRNA) while leaving unreacted [3H] -SAM in solution. The reduction in radioactive counts directly correlates with the inhibitor's ability to block m5C formation.
-
Conclusion & Future Perspectives
While 5-Azacytidine and Decitabine remain the gold standards for broad epigenetic reprogramming in hematological malignancies, their lack of specificity limits their utility in solid tumors and stress-adapted cancers. N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide demonstrates the viability of shifting the paradigm from pan-DNA methylation inhibition to targeted tRNA epitranscriptomic modulation. By adhering to the rigorous, self-validating MST and enzymatic workflows outlined above, drug development professionals can accurately benchmark the next generation of precision epitranscriptomic therapies.
References
-
Discovery of Inhibitors of DNA Methyltransferase 2, an Epitranscriptomic Modulator and Potential Target for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. 1
-
Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives. PubMed Central (PMC) - NIH. 2
Sources
A Comprehensive Guide to the Proper Disposal of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
For laboratory professionals engaged in the dynamic fields of research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, a compound featuring both a nitroaromatic and a sulfonamide moiety. The procedures outlined herein are grounded in an understanding of the potential hazards associated with these functional groups and are designed to ensure the safety of personnel and the protection of our environment.
The dual functionality of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide—containing both a nitro group and a sulfonamide—necessitates a cautious and informed approach to its disposal. Nitro compounds can be energetic and may have toxicological properties, while sulfonamides are a class of compounds that require careful handling to prevent environmental dissemination.[1][2] Therefore, a multi-faceted disposal strategy is imperative.
Immediate Safety and Handling Considerations
Before commencing any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, a conservative approach that considers the hazards of both nitro compounds and sulfonamides should be adopted.[3]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against potential splashes of waste solutions and airborne dust particles. Several related compounds are known to cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, as related compounds can cause skin irritation or may be harmful upon skin contact.[4][5][6] It is crucial to properly remove and dispose of contaminated gloves. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood. | The hazards of inhaling this specific compound are not fully characterized, but related nitro and amino compounds can be harmful if inhaled.[5][7] |
Emergency Preparedness
In the event of a spill, immediately evacuate the area and remove all ignition sources. The spill should be contained using a non-combustible absorbent material such as sand or vermiculite.[1] The absorbed material must then be collected into a sealed, properly labeled container for disposal as hazardous waste.[1][7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is that it must be treated as hazardous chemical waste.[8] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][9]
1. Segregation and Waste Accumulation:
-
Solid Waste: Collect solid N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated, clearly labeled, and sealed container.[3][10] This container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide should be collected in a separate, leak-proof container.[10] It is critical to avoid mixing this waste stream with other incompatible chemicals.[8]
2. Chemical Incompatibility:
-
Nitro compounds can react violently with strong bases, amines, and both oxidizing and reducing agents.[1][11] Therefore, waste containing N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide must be stored separately from these substances.
-
Similarly, avoid mixing with acidic waste, as this could potentially lead to unforeseen reactions.[12]
3. Containerization and Labeling:
-
All waste containers must be in good condition and securely sealed to prevent leaks.[8]
-
Labeling is a critical step for ensuring safe handling and disposal. The label must include:
-
The full chemical name: "N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant," "Handle with Caution")
-
The date of accumulation
-
The name of the generating laboratory and researcher
-
4. Storage of Waste:
-
Waste containers should be stored in a designated, well-ventilated area, away from heat sources and direct sunlight.[3][13]
-
Secondary containment should be used to mitigate the impact of any potential leaks.[8]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide the EHS department or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
Maintain meticulous records of all disposed chemical waste as required by your institution and local regulations.[3]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, the following workflow diagram has been developed.
Caption: A flowchart illustrating the key steps for the safe disposal of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide.
Concluding Remarks
The proper disposal of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, proper segregation, secure containment, and clear communication with your institution's safety professionals, you contribute to a safer research environment and ensure compliance with environmental regulations. This proactive approach to waste management is fundamental to the integrity and sustainability of scientific advancement.
References
-
National Taiwan University. (2002). Regulations for the Storage, Disposal, and Handling of Laboratory Waste. Available at: [Link]
-
Laboratory Hazardous Waste Management. (n.d.). Available at: [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet for Sodium 3-nitrobenzenesulfonate. Available at: [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Available at: [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Available at: [Link]
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available at: [Link]
- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
-
Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Available at: [Link]
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Available at: [Link]
-
iNtRON Biotechnology. (n.d.). Safety Data Sheet. Available at: [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]
-
ACS Publications. (2024). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
